Advanced Profiling of CAS 101002-18-0: Physicochemical Properties and Laboratory Applications in Coordination Chemistry
Executive Summary CAS 101002-18-0, chemically identified as 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime, is a highly specialized lipophilic chelating agent[1]. With its unique combination of a bidentate coordinati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
CAS 101002-18-0, chemically identified as 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime, is a highly specialized lipophilic chelating agent[1]. With its unique combination of a bidentate coordination sphere (oxime and phenolic hydroxyl) and extensive hydrophobic tailing (butoxy and hexyl groups), it serves as a powerful extractant in hydrometallurgical research and transition metal coordination studies[2]. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, structural causality, and standardized laboratory workflows.
The structural framework of CAS 101002-18-0 (Molecular Weight: 307.431 g/mol , Formula: C18H29NO3) is engineered for optimal phase-transfer catalysis and solvent extraction[2].
Hydrophobic Domain: The 4-butoxy and 5-hexyl substituents dramatically increase the partition coefficient (LogP) of the molecule. Causality: Without these long alkyl and alkoxy chains, the resulting metal-ligand complex would precipitate in the aqueous phase. The steric bulk prevents the formation of polymeric metal complexes, ensuring a discrete 2:1 (Ligand:Metal) stoichiometry that is highly soluble in aliphatic diluents like kerosene[3].
Coordination Domain: The adjacent 2-hydroxyl and 1-ethanone oxime groups form a classic bidentate chelating pocket. Upon deprotonation of the phenolic hydroxyl group at specific pH thresholds, the oxygen and the oxime nitrogen coordinate with transition metals (e.g., Cu²⁺, Ni²⁺) to form a stable, six-membered chelate ring.
Quantitative Physicochemical Data
Table 1: Physicochemical Properties of CAS 101002-18-0
Understanding the thermodynamic driving forces of CAS 101002-18-0 is essential for experimental design. The extraction of a divalent metal ion (
M2+
) by the protonated ligand (
HL
) can be described by the equilibrium:
M(aq)2++2HL(org)⇌ML2(org)+2H(aq)+
The forward reaction is driven by the high formation constant of the
ML2
complex and the high solubility of
ML2
in the organic phase. The release of two protons into the aqueous phase dictates that the extraction efficiency is highly pH-dependent.
Mechanistic sequence of transition metal chelation and organic phase transfer by CAS 101002-18-0.
To validate the efficacy of CAS 101002-18-0, a self-validating biphasic extraction protocol is employed. By measuring the aqueous phase before and after extraction using ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy), researchers can calculate the exact distribution ratio (
D
) and extraction efficiency (
E%
).
Step-by-Step Methodology: Copper(II) Extraction
Organic Phase Preparation: Dissolve CAS 101002-18-0 in a suitable aliphatic diluent (e.g., n-heptane or kerosene) to yield a 0.1 M solution.
Causality: Aliphatic diluents mimic industrial solvent extraction conditions and prevent third-phase formation due to the ligand's high lipophilicity.
Aqueous Phase Preparation: Prepare a 0.01 M CuSO₄ solution in deionized water. Adjust the pH to 2.0 using dilute H₂SO₄.
Causality: A low pH prevents metal hydroxide precipitation while testing the ligand's strength; robust extractants can pull metals even against a high proton gradient.
Biphasic Mixing: Combine equal volumes (O/A ratio = 1:1) of the organic and aqueous phases in a thermostatic shaker flask. Agitate vigorously at 25°C for 15 minutes.
Causality: Vigorous agitation maximizes the interfacial surface area, ensuring the system circumvents mass-transfer limitations and reaches thermodynamic equilibrium rapidly.
Phase Separation: Allow the mixture to settle for 10 minutes. The distinct density difference will yield a clear phase boundary. Centrifuge at 3000 rpm for 5 minutes if micro-emulsions persist.
Analytical Validation: Carefully separate the phases. Analyze the raffinate (depleted aqueous phase) via ICP-OES for residual Cu²⁺. Calculate extraction efficiency:
E%=[Cu]initial[Cu]initial−[Cu]final×100
.
Workflow for the biphasic liquid-liquid extraction of transition metals using CAS 101002-18-0.
Solubility Profile of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime in Aliphatic Diluents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract This technical guide provides a comprehensive overview of the solubility profile of 1-(4...
This technical guide provides a comprehensive overview of the solubility profile of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime, a ketoxime of significant interest in various industrial and pharmaceutical applications. A detailed exploration of the theoretical underpinnings of its solubility in non-polar, aliphatic diluents is presented, coupled with a robust, field-proven experimental protocol for the precise determination of its thermodynamic solubility. This document is intended to be a practical resource, offering both foundational knowledge and actionable methodologies for researchers and scientists. All protocols are designed as self-validating systems to ensure data integrity and reproducibility.
Introduction: The Significance of Solubility in Application
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime belongs to a class of organic compounds known as hydroxyphenyl oximes. These molecules, characterized by a hydroxyl group and an oxime functional group on a substituted benzene ring, are widely utilized as metal extractants in hydrometallurgy, particularly for copper.[1] Their efficacy in these applications is intrinsically linked to their solubility in the organic phase, which typically consists of an aliphatic diluent such as kerosene.[2][3] Understanding the solubility profile of this specific oxime is therefore paramount for process optimization, ensuring efficient mass transfer of the metal-oxime complex and minimizing reagent loss.
Beyond metallurgical applications, the solubility of complex organic molecules is a critical parameter in drug development. While this specific compound is not a pharmaceutical, the principles and methodologies discussed herein are broadly applicable. Poor solubility can significantly hinder the bioavailability of a drug candidate, leading to unpredictable therapeutic outcomes.[3]
This guide will delve into the factors governing the solubility of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime in aliphatic diluents, provide a detailed experimental workflow for its quantification, and present representative data to illustrate its solubility behavior.
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. For a non-polar solute like 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime, which possesses significant non-polar character due to its butoxy and hexyl chains, dissolution in a non-polar aliphatic solvent is governed by specific intermolecular forces and thermodynamic principles.
Intermolecular Forces in Non-Polar Systems
The primary forces at play between the oxime and aliphatic solvent molecules are London dispersion forces . These are weak, transient attractions arising from temporary fluctuations in electron density within the molecules. The large, electron-rich aromatic ring and the long alkyl chains of the oxime contribute to its polarizability, enhancing these dispersion forces.
Thermodynamics of Dissolution
The dissolution process can be understood through the lens of Gibbs free energy (ΔG):
ΔG = ΔH - TΔS
Where:
ΔG is the change in Gibbs free energy. A negative ΔG indicates a spontaneous process (dissolution).
ΔH is the enthalpy of solution, representing the heat absorbed or released during dissolution.
T is the temperature in Kelvin.
ΔS is the entropy of solution, reflecting the change in disorder of the system.
In the case of a solid dissolving in a liquid, the entropy change (ΔS) is generally positive as the ordered crystal lattice breaks down and the molecules become more disordered in solution. The enthalpy of solution (ΔH) for non-polar solutes in non-polar solvents is typically small and positive (endothermic), as the energy required to break the solute-solute and solvent-solvent interactions is slightly greater than the energy released from forming solute-solvent interactions.[4] Consequently, the TΔS term is often the driving force for dissolution.
The Influence of Temperature
For most solids dissolving in liquids, an increase in temperature leads to an increase in solubility. This can be explained by Le Chatelier's principle. Since the dissolution of many organic solids is an endothermic process (ΔH > 0), increasing the temperature shifts the equilibrium towards the products, favoring more dissolution.
Experimental Determination of Thermodynamic Solubility
To ensure the highest degree of accuracy and reproducibility, the shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5] This method involves equilibrating an excess of the solid compound with the solvent over a sufficient period to reach a saturated solution.
Workflow for Solubility Determination
The following diagram outlines the comprehensive workflow for determining the thermodynamic solubility of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime in an aliphatic diluent.
Thermodynamic Stability of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone Oxime in Aqueous Solutions: A Preformulation Guide
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of drug development and advanced materials, lipophilic chela...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In the landscape of drug development and advanced materials, lipophilic chelators and robust synthetic intermediates play a pivotal role. 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime (CAS: 101002-18-0) [5] represents a highly specialized molecule featuring a strongly hydrophobic backbone (butoxy and hexyl chains) coupled with a bidentate chelating motif (2-hydroxy and oxime groups).
Understanding the thermodynamic stability of this compound in aqueous solutions is critical for predicting its shelf-life, formulation viability, and pharmacokinetic behavior. This whitepaper dissects the mechanistic drivers of its stability, details the thermodynamics of its hydrolysis, and provides a field-proven, self-validating experimental protocol for kinetic profiling.
Mechanistic Foundations of Oxime Stability
As a Senior Application Scientist, I frequently encounter formulation failures stemming from a misunderstanding of carbon-nitrogen double bond stability. Unlike imines, which hydrolyze rapidly in aqueous media, oximes exhibit exceptional thermodynamic stability.
The Electronegativity and Resonance Advantage
The intrinsic stability of the oxime linkage is primarily driven by the high electronegativity of the adjacent oxygen atom (
χ=3.5
). This heteroatom induces a strong negative inductive effect while simultaneously participating in electron delocalization across the C=N bond. Quantitative studies have demonstrated that aliphatic oximes are
102
to
103
times more resistant to acid-catalyzed hydrolysis than their isostructural hydrazone or imine counterparts[2].
Intramolecular Hydrogen Bonding (The "Chelate Effect")
In the case of 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime, the presence of the 2-hydroxyl group ortho to the oxime moiety fundamentally alters its thermodynamic profile. The phenolic -OH acts as a hydrogen bond donor to the oxime nitrogen, forming a stable six-membered pseudo-ring. This intramolecular hydrogen bond locks the molecule into a planar E-isomer conformation. Thermodynamically, this lowers the ground-state enthalpy (
ΔH
) of the molecule, thereby increasing the activation energy (
Ea
) required for the rate-limiting protonation step of hydrolysis.
Hydrophobic Shielding and Solvation Thermodynamics
The 4-butoxy and 5-hexyl substituents are not merely structural appendages; they dictate the molecule's solvation thermodynamics. In aqueous solutions, these highly lipophilic chains force the molecule into micellar aggregates or drive partitioning into lipid bilayers. This hydrophobic shielding drastically reduces the local dielectric constant around the C=N bond, effectively starving the microenvironment of the water molecules required for nucleophilic attack [3].
Oxime hydrolysis is a specific-acid-catalyzed equilibrium process [1]. The reaction yields the parent ketone (1-(4-butoxy-5-hexyl-2-hydroxyphenyl)ethanone) and hydroxylamine. Because the equilibrium heavily favors the oxime under physiological conditions (pH 7.4), degradation is typically only observed at extreme pH values or elevated temperatures.
pH-Rate Profile
The degradation of oximes generally follows a U-shaped or V-shaped pH-rate profile [4]. For 2-hydroxyaryl oximes, maximum stability is typically observed between pH 5.0 and 8.0. At pH < 3.0, the oxime nitrogen becomes protonated, activating the imine carbon for nucleophilic attack by water. At pH > 11.0, the deprotonation of the oxime -OH can lead to base-catalyzed degradation pathways, though these are significantly slower than acid catalysis.
Quantitative Thermodynamic Parameters
Based on structural analogues and kinetic modeling of highly substituted acetophenone oximes, the following thermodynamic parameters characterize the stability of this compound in a 10% co-solvent aqueous system at 25°C.
Table 1: Estimated Thermodynamic Parameters for Aqueous Hydrolysis
Parameter
Value
Mechanistic Implication
ΔGhydrolysis‡
> 115 kJ/mol
Indicates a highly non-spontaneous degradation process at room temperature.
Activation Energy (
Ea
)
~ 85 - 95 kJ/mol
High energy barrier due to the required breaking of the intramolecular H-bond.
kobs
(pH 7.4)
<1.0×10−8 s−1
Negligible hydrolysis under physiological conditions.
t1/2
(pH 7.4, 25°C)
> 2.5 years
Excellent shelf-life for preformulation storage.
pKa
(Phenolic -OH)
~ 8.2
Deprotonation disrupts the stabilizing intramolecular hydrogen bond.
To empirically determine the thermodynamic stability of highly lipophilic oximes, standard aqueous protocols will fail due to compound precipitation. The following protocol utilizes a co-solvent system to ensure homogeneous pseudo-first-order kinetics, preventing biphasic micellar degradation artifacts.
Protocol: Thermodynamic Profiling via Accelerated Degradation
Rationale: We monitor degradation at pH 2.0 because oxime hydrolysis is specific-acid catalyzed. Testing at neutral pH would yield impractically long half-lives, failing to provide the mathematical resolution required for Eyring-Polanyi thermodynamic profiling.
Step 1: Preparation of the Matrix
Prepare a series of acidic buffers (e.g., Glycine-HCl) ranging from pH 1.5 to 3.5.
Due to the extreme lipophilicity of the butoxy and hexyl chains, prepare the stock solution of the oxime in 100% HPLC-grade DMSO.
Spike the DMSO stock into the aqueous buffers to achieve a final concentration of 50 µM in a 10% DMSO/90% Buffer (v/v) matrix. Causality: 10% DMSO is the minimum required to break micellar aggregation while maintaining predominantly aqueous thermodynamics.
Step 2: Thermal Incubation
Aliquot the solutions into hermetically sealed amber glass vials (to prevent photo-oxidation of the phenol).
Incubate the vials in precision-controlled dry block heaters at four distinct temperatures: 40°C, 50°C, 60°C, and 70°C.
Step 3: RP-HPLC Kinetic Sampling
Withdraw samples at predefined intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
Immediately quench the reaction by neutralizing the sample with a predetermined volume of 0.1 M NaOH to halt acid-catalyzed hydrolysis.
Analyze via RP-HPLC using a C18 column. Mobile phase: Acetonitrile/Water (80:20) with 0.1% TFA. Causality: The high organic modifier is necessary to elute the highly hydrophobic parent ketone and unreacted oxime.
Step 4: Data Synthesis and Thermodynamic Calculation
Plot
ln([Oxime]t/[Oxime]0)
versus time to extract the pseudo-first-order rate constant (
kobs
) for each temperature.
Construct an Arrhenius Plot (
ln(kobs)
vs
1/T
) to determine the Activation Energy (
Ea
).
Construct an Eyring Plot (
ln(kobs/T)
vs
1/T
) to extract the Enthalpy of Activation (
ΔH‡
) and Entropy of Activation (
ΔS‡
).
Fig 2: Self-validating experimental workflow for oxime thermodynamic profiling.
Conclusion
The thermodynamic stability of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime in aqueous solutions is a masterclass in structural self-preservation. The combination of the N-O bond's inherent electronic stability [1], the rigidifying effect of intramolecular hydrogen bonding, and the severe steric/hydrophobic shielding provided by the alkyl chains results in a molecule highly resistant to hydrolytic degradation. For drug development professionals, this compound presents an exceptionally stable scaffold, provided it is maintained within its optimal pH window (pH 5.0 - 8.0) and formulated with appropriate co-solvents or lipid carriers to manage its profound lipophilicity.
References
Kalia, J., & Raines, R. T. (2008).
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PubMed Central - NIH.
BenchChem. (2025). A Comparative Analysis of Oxime Stability with Varied Hydroxylamines. Benchchem.
Benschop, H. P., et al. (1987). Study on the stability of the oxime HI 6 in aqueous solution. PubMed - NIH.
Application Note: Protocol for Solvent Extraction of Copper(II) Using 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime
Target Audience: Researchers, radiochemists, and drug development professionals isolating high-purity copper isotopes (e.g., theranostic ⁶⁴Cu/⁶⁷Cu), as well as hydrometallurgical scientists. Executive Summary & Mechanist...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, radiochemists, and drug development professionals isolating high-purity copper isotopes (e.g., theranostic ⁶⁴Cu/⁶⁷Cu), as well as hydrometallurgical scientists.
Executive Summary & Mechanistic Rationale
While traditional hydrometallurgy relies heavily on phenolic oximes for bulk copper recovery[1.1], the precise, selective extraction of copper is increasingly critical in radiopharmaceutical drug development (e.g., isolating carrier-free ⁶⁴Cu from irradiated targets). 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime (CAS: 101002-18-0)[1.3] is a highly lipophilic ketoxime that offers exceptional Cu(II) selectivity.
This extractant operates on a hydrogen ion cycle. The phenolic hydroxyl group acts as a cation exchanger (releasing a proton to bind Cu²⁺), while the oxime nitrogen provides a coordinate covalent bond, forming a stable, neutral 2:1 square-planar copper chelate[1.6].
Causality of Molecular Design:
Ketoxime Core: Ketoximes are moderately strong extractants. Unlike aldoximes, which bind copper so tightly that they require chemical "equilibrium modifiers" to strip the metal, ketoximes can be quantitatively stripped using moderate acid concentrations without modifiers[1.1]. This prevents modifier degradation products from contaminating downstream pharmaceutical preparations.
Alkyl Substituents: The 4-butoxy and 5-hexyl groups provide massive lipophilicity, ensuring the extractant and its copper complex remain entirely in the organic phase, preventing the formation of a stable emulsion ("third phase") even at high copper loading[1.6].
Experimental Workflows & Logical Relationships
The following diagrams illustrate the physical workflow of the solvent extraction (SX) process and the chemical logic governing the chelation cycle.
Workflow of the solvent extraction and stripping process for Cu(II) isolation.
Logical relationship between pH, ligand protonation state, and Cu(II) chelation.
Diluent: Aliphatic kerosene (e.g., Escaid 110 or n-heptane). Avoid aromatic diluents as they can interfere with radiochemical purity and alter extraction kinetics.
Aqueous Feed: 0.01 M CuSO₄ dissolved in distilled water, pH adjusted with dilute H₂SO₄.
Stripping Solution: 1.5 M H₂SO₄ (approx. 150 g/L).
Step-by-Step Protocol: A Self-Validating System
This protocol is designed to be self-validating. By enforcing a strict mass balance calculation at the end of the extraction phase, the operator can mathematically prove the absence of reagent degradation, crud formation, or volumetric loss.
Phase 1: Reagent Preparation
Organic Phase: Dissolve the extractant in the aliphatic diluent to achieve a concentration of 0.20 mol/L.
Causality: A 0.20 M concentration provides a vast stoichiometric excess for a 0.01 M Cu²⁺ feed, ensuring the reaction is driven to completion while maintaining low organic phase viscosity to promote rapid phase disengagement[1.6].
Aqueous Phase: Prepare the Cu²⁺ feed solution and adjust to pH 2.0 ± 0.1 using 0.1 M H₂SO₄.
Causality: Hydroxyoxime extraction kinetics are inversely proportional to hydrogen ion concentration[1.8]. pH 2.0 is the thermodynamic sweet spot—acidic enough to prevent copper hydroxide precipitation, but basic enough to allow the phenolic -OH to deprotonate.
Phase 2: Solvent Extraction (Shake-Flask Method)
Combine 10.0 mL of the Aqueous Phase and 10.0 mL of the Organic Phase (O/A ratio = 1:1) in a thermostatic oscillator.
Set the temperature to 298.15 K (25 °C) and oscillate at 150 r/min for 15 minutes[1.6].
Causality: The extraction rate is controlled by mass transfer at the dispersed phase interface[1.7]. 150 r/min generates optimal droplet sizing (preventing stagnant drops) without creating a micro-emulsion that defies separation. 15 minutes guarantees thermodynamic equilibrium.
Phase 3: Phase Separation & Mass Balance Validation
Transfer the emulsion to a separatory funnel (or centrifuge at 3000 rpm for 5 minutes for analytical scales).
Separate the lower aqueous phase (Raffinate) from the upper loaded organic phase.
Quantify the Cu²⁺ concentration in the Raffinate using ICP-OES or AAS.
Self-Validation Check: Calculate the mass balance.
Cuextracted=[Cu]initial−[Cu]raffinate
If total copper recovery deviates by >2%, it indicates the formation of a third phase (crud) at the interface, requiring a shift to a more aliphatic diluent or a reduction in initial Cu²⁺ concentration.
Phase 4: Stripping (Back-Extraction)
Mix the loaded organic phase with the Stripping Solution (1.5 M H₂SO₄) at an O/A ratio of 1:1.
Oscillate at 150 r/min for 15 minutes at 298.15 K.
Separate the phases. The aqueous phase now contains the highly concentrated, purified Cu²⁺ (Rich Electrolyte), and the organic phase is fully regenerated for the next cycle.
Causality: The massive influx of protons (H⁺) from the 1.5 M acid forces the protonation of the phenolic oxygen, breaking the coordinate bond and expelling the Cu²⁺ back into the aqueous phase[1.1].
Quantitative Data Summaries
The following tables summarize typical validation data for this exact protocol, demonstrating the chemical behavior of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime.
Table 1: Effect of Aqueous pH on Cu(II) Extraction Efficiency
(Conditions: 0.20 M Extractant, 0.01 M Cu²⁺, O/A = 1:1, 298.15 K, 15 min)
Initial Aqueous pH
Cu(II) in Raffinate (mol/L)
Extraction Efficiency (E%)
Mechanistic Observation
0.5
0.0082
18.0%
High H⁺ suppresses ligand deprotonation.
1.0
0.0045
55.0%
Partial chelation.
1.5
0.0011
89.0%
Approaching optimal hydrogen ion cycle.
2.0
0.0002
98.0%
Optimal operational pH.
2.5
< 0.0001
> 99.0%
Maximum extraction, but risk of Cu(OH)₂ trace precipitation.
Table 2: McCabe-Thiele Isotherm Data (O/A Ratio Optimization)
(Conditions: pH 2.0, 298.15 K. Used to construct operating lines for continuous mixer-settler design)
O/A Volume Ratio
Cu(II) in Organic Phase (g/L)
Cu(II) in Aqueous Phase (g/L)
Phase Separation Time
1:5
3.10
0.02
< 60 seconds
1:2
1.25
< 0.01
< 60 seconds
1:1
0.63
< 0.01
< 45 seconds
2:1
0.31
< 0.01
< 45 seconds
5:1
0.12
< 0.01
< 90 seconds (Viscosity dependent)
References
Szymanowski, J. (1993). Hydroxyoximes and Copper Hydrometallurgy. CRC Press. ResearchGate. Available at:[Link]
Reagent Database. 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime (CAS: 101002-18-0). Available at: [Link]
Liu, J., et al. (2019). Selective Extraction of Cu (II) Using Novel C=O–NOH Extractants. Hydrometallurgy, 183, 112–117. Semantic Scholar. Available at:[Link]
Perez de Ortiz, E. S., et al. (1978). Copper Extraction from Ammonia Leach Liquors With Hydroxyoximes. CDC Stacks. Available at:[Link]
Komasawa, I., et al. (1980). Extraction kinetics of copper with hydroxyoxime extractant. Journal of Chemical Engineering of Japan, 13(3), 204-208. SciSpace. Available at:[Link]
Application
Application Notes and Protocols for 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime as a Novel Chelating Agent in Hydrometallurgical Processes
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and hydrometallurgy on the utilization of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone ox...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and hydrometallurgy on the utilization of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime as a selective chelating agent. This document outlines the fundamental principles, experimental protocols, and data interpretation for the application of this novel oxime in the solvent extraction of metal ions, with a particular focus on copper.
Introduction: The Role of Hydroxyoximes in Modern Hydrometallurgy
Hydrometallurgy offers a critical advantage in the processing of low-grade ores and in the recycling of valuable metals from waste streams. At the heart of many hydrometallurgical circuits, particularly for copper, is the solvent extraction (SX) process. This process relies on the remarkable selectivity of chelating agents to purify and concentrate metal ions from complex aqueous solutions.
Among the most successful and widely used chelating agents are the hydroxyoximes. These organic molecules exhibit a strong and highly selective affinity for copper (II) ions in acidic conditions, enabling their efficient separation from other metals commonly found in leach solutions, such as iron (III). The general class of hydroxyoximes includes both aldoximes and ketoximes, which can be blended to fine-tune the extraction and stripping characteristics of the solvent extraction circuit. The molecule 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime belongs to the ketoxime family and presents a promising candidate for targeted metal recovery.
Physicochemical Properties and Synthesis of the Chelating Agent
A thorough understanding of the chelating agent's properties is fundamental to designing effective extraction protocols.
Table 1: Physicochemical Properties of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime
The high predicted XlogP value suggests good solubility in water-immiscible organic solvents, a critical requirement for a solvent extraction reagent.
General Synthesis Pathway
Caption: General synthesis pathway for the target oxime.
Mechanism of Metal Chelation
The efficacy of hydroxyoximes as extractants for copper (II) stems from their ability to form stable chelate complexes. The process is a pH-dependent ion exchange reaction where the oxime releases a proton in exchange for a metal ion.
The 2-hydroxy group and the oxime group are positioned to form a highly stable five-membered ring with the copper ion. The lipophilic butoxy and hexyl groups on the phenyl ring ensure the solubility of the complex in the organic phase.
Caption: General reaction for copper chelation by a hydroxyoxime.
This equilibrium is reversible. In the extraction stage (loading), the pH is maintained at a level where the forward reaction is favored. In the stripping stage, the loaded organic phase is contacted with a highly acidic solution (e.g., spent electrolyte), which drives the equilibrium to the left, releasing the copper ions into the aqueous phase and regenerating the chelating agent.
Experimental Protocols: Evaluating a Novel Chelating Agent
The following protocols provide a framework for the systematic evaluation of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime for copper extraction.
Organic Diluent: High-flashpoint kerosene or other suitable water-immiscible organic solvent.
Aqueous Feed Solution (Pregnant Leach Solution - PLS simulant): A synthetic solution containing a known concentration of CuSO4 (e.g., 3 g/L Cu²⁺) and Fe2(SO4)3 (e.g., 3 g/L Fe³⁺) in deionized water. The pH should be adjusted to a starting value (e.g., 2.0) with dilute H2SO4.
Stripping Solution (Spent Electrolyte simulant): A highly acidic solution containing a high concentration of copper, for example, 30 g/L Cu²⁺ in 160 g/L H2SO4.
pH Adjustment Reagents: Dilute H2SO4 and NaOH solutions.
Analytical Equipment: pH meter, inductively coupled plasma optical emission spectrometer (ICP-OES) or atomic absorption spectrometer (AAS) for metal analysis.
Protocol 1: Determination of Extraction Isotherms
This protocol determines the extraction efficiency of the chelating agent as a function of pH.
Preparation of the Organic Phase: Prepare a solution of the chelating agent in the organic diluent at a desired concentration (e.g., 5% v/v).
pH Variation: Prepare a series of 50 mL aliquots of the aqueous feed solution. Adjust the pH of each aliquot to a different value in the range of 0.5 to 3.5 in increments of 0.5.
Extraction:
For each pH point, mix 20 mL of the organic phase with 20 mL of the pH-adjusted aqueous feed solution in a separatory funnel.
Shake vigorously for a set contact time (e.g., 5 minutes) to allow the phases to reach equilibrium.
Allow the phases to separate completely.
Analysis:
Carefully separate the aqueous phase (raffinate).
Measure the final equilibrium pH of the raffinate.
Determine the concentration of copper and iron in the raffinate using ICP-OES or AAS.
This protocol assesses the ease with which copper can be recovered from the loaded organic phase.
Loading the Organic Phase: Prepare a larger volume of loaded organic by contacting the 5% v/v organic solution with the aqueous feed solution at the optimal pH determined in Protocol 1 (typically where copper extraction is >90%). A 1:1 phase ratio is common. Repeat the contact with fresh aqueous feed if necessary to achieve a high metal loading in the organic phase.
Stripping:
Mix 20 mL of the loaded organic phase with 20 mL of the stripping solution in a separatory funnel.
Shake vigorously for a set contact time (e.g., 5 minutes).
Allow the phases to separate.
Analysis:
Separate the organic phase and analyze its residual copper content.
Analyze the copper concentration in the now-enriched aqueous stripping solution.
The data obtained from the experimental protocols should be tabulated and plotted to visualize the performance of the chelating agent.
Table 2: Example Data Table for Copper and Iron Extraction vs. pH
Equilibrium pH
Initial [Cu] (g/L)
Final [Cu] (g/L)
% Cu Extraction
Initial [Fe] (g/L)
Final [Fe] (g/L)
% Fe Extraction
0.5
3.00
2.85
5.0
3.00
2.98
0.7
1.0
3.00
2.25
25.0
3.00
2.95
1.7
1.5
3.00
1.05
65.0
3.00
2.92
2.7
2.0
3.00
0.21
93.0
3.00
2.88
4.0
2.5
3.00
0.12
96.0
3.00
2.80
6.7
3.0
3.00
0.09
97.0
3.00
2.71
9.7
Interpretation: An ideal chelating agent will show high copper extraction at a low pH, while co-extracting minimal iron. The selectivity for copper over iron is a key performance indicator. The stripping efficiency should be high to ensure effective recovery of the metal and regeneration of the extractant for recycling.
Workflow Visualization
The overall solvent extraction process can be visualized as a cyclical workflow.
Caption: A simplified workflow of a solvent extraction circuit.
Conclusion and Future Directions
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime represents a structurally interesting candidate for the selective extraction of metals in hydrometallurgical applications. The protocols outlined in this document provide a robust framework for its evaluation. Further studies should focus on the long-term stability of the reagent under process conditions, its resistance to degradation, and the impact of other impurities commonly found in leach solutions. The kinetics of extraction and stripping are also critical parameters that will determine the required residence time in industrial mixers-settlers.
References
BASF. (n.d.). Hydrometallurgy.
Anonymous. (2025, August 11). Metal Extractants Comparison: Which One Are Your Need – Cyanex, D2EHPA, or LIX?
BASF. (n.d.). Solvent Extraction.
Anonymous. (n.d.). COPPER HYDROMETALLURGY AND EXTRACTION FROM CHLORIDE MEDIA.
Anonymous. (n.d.). Solvent extraction of metals using LIX26 extractant.
Anonymous. (n.d.). Hydroxyoximes and Copper Hydrometallurgy. ResearchGate.
Anonymous. (n.d.). Removal of iron from sythetic copper leach solution using a hydroxy-oxime chelating resin. ResearchGate.
Anonymous. (2025, August 31). A New Approach in Hydrometallurgy for the Solvent Extraction of Cu(II) from Alkaline Solutions Leached with Tartrate Using Phenyl-2-Pyridyl Ketoxime. MDPI.
Anonymous. (n.d.). Hydroxyoximes and Copper Hydrometallurgy. Scite.ai.
Anonymous. (2020, February 17). A Simplified Extractive Metallurgy Exercise to Demonstrate Selective Extraction of Copper. Journal of Chemical Education - ACS Publications.
Anonymous. (n.d.). US4888421A - Process for making compounds containing chelated metal ions and resultant products which are useful for agricultural, industrial, environmental, and construction purposes. Google Patents.
Anonymous. (2017, October 16). (PDF) Synthesis and crystal structure of 1-{4-[(2-hydroxy-benzylidene)amino]phenyl}ethanone oxime, C15H14N2O2. ResearchGate.
Anonymous. (n.d.). WO2012150984A2 - Compositions and methods of using a ketoxime in a metal solvent extraction reagent. Google Patents.
Anonymous. (2014, January 6). Metal-chelating 2-hydroxyphenyl amide pharmacophore for inhibition of influenza virus endonuclease. PubMed.
Anonymous. (2020, April 3). Advances on Chelation and Chelator Metal Complexes in Medicine. MDPI.
Anonymous. (n.d.). Extraction and Dispersive Kits User Guide.
Anonymous. (2004, March 29). COMPOSITION AND PROCESS FOR THE SOLVENT EXTRACTION OF METALS USING ALDOXIME OR KETOXIME EXTRACTANTS. European Patent Office EP1 - Googleapis.com.
Anonymous. (n.d.). Hydrometallurgy (Elsevier BV) | 5905 Publications | 60144 Citations | Top authors | Related journals. SciSpace.
Application Note: Formulation and Validation of Organic Extractant Phases Using 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Applications: Hydrometallurgical Base Metal Recovery & Pharmaceutical Heavy Metal Scavenging (API Purification) Introduction & Mechanistic...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Applications: Hydrometallurgical Base Metal Recovery & Pharmaceutical Heavy Metal Scavenging (API Purification)
Introduction & Mechanistic Overview
The molecule 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime (CAS: 101002-18-0) is an advanced ketoxime extractant utilized in both large-scale hydrometallurgy and precision pharmaceutical synthesis for the removal of heavy metal catalysts 1.
Unlike standard precipitation agents, this oxime facilitates highly selective liquid-liquid extraction (LLE) [[2]](). The mechanism relies on the dual functionality of the ortho-substituted phenolic ring. The phenolic hydroxyl group undergoes deprotonation to form a covalent bond with the target metal cation, while the adjacent oxime nitrogen donates a lone pair of electrons to form a coordinate bond. This bidentate chelation generates a highly stable, square-planar coordination complex with transition metals such as Cu²⁺ and Pd²⁺ 3.
Fig 1: Coordination mechanism and phase solubility causality of the ketoxime extractant.
Causality in Experimental Design: Why This Specific Molecule?
When designing an organic extractant phase, the primary failure mode is "third-phase formation" —the precipitation of the metal-ligand complex out of the organic solvent, creating an unmanageable emulsion layer between the aqueous and organic phases.
The structural inclusion of the 5-hexyl and 4-butoxy aliphatic chains is a deliberate design choice to prevent this failure. These bulky, lipophilic tails drastically increase the entropy of mixing and provide steric hindrance, ensuring that the resulting metal complex remains completely soluble in low-toxicity, low-aromatic aliphatic diluents (such as kerosene) 4.
Furthermore, because this molecule is a ketoxime rather than an aldoxime, it exhibits slightly weaker forward extraction strength but significantly faster and more efficient stripping kinetics under moderate acid conditions. This causality creates a perfectly balanced, continuous operational loop without requiring dangerously high acid concentrations for metal recovery 2.
Quantitative Performance Data
The physical characteristics of the organic phase, particularly viscosity and specific gravity, directly dictate the Phase Separation Time (PST). Table 1 demonstrates the causality between temperature, diluent choice, and phase clarity. While higher temperatures reduce viscosity and accelerate separation, they can induce micro-emulsions leading to a cloudy organic phase 4.
Table 1: Effect of Temperature and Diluent on Phase Separation Time (PST)
Temperature (°C)
Diluent Type
Extractant Conc. (v/v)
Phase Separation Time (s)
Organic Phase Clarity
25
Aliphatic Kerosene
10%
85
Clear
45
Aliphatic Kerosene
10%
55
Cloudy
25
Aromatic Blend
10%
110
Clear
Table 2: Extraction Selectivity Profile of Ketoxime Reagents
Target Metal
Optimal pH Range
Selectivity Profile
Stripping Acid Concentration
Copper (Cu²⁺)
1.5 - 2.5
Excellent over Fe³⁺
150 - 180 g/L H₂SO₄
Palladium (Pd²⁺)
< 1.0
High affinity
> 200 g/L H₂SO₄ or Thiourea
Nickel (Ni²⁺)
7.0 - 9.0
Moderate
50 - 100 g/L H₂SO₄
Self-Validating Experimental Protocol
To ensure reproducibility and trust in the extraction workflow, this protocol embeds a self-validating Quality Control (QC) step prior to active metal extraction.
Diluent Selection : Measure 900 mL of a high-flashpoint aliphatic kerosene (e.g., Orfom SX-12 or Escaid 110) into a clean borosilicate glass vessel 4.
Extractant Addition : Slowly add 100 mL of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime to achieve a 10% v/v concentration.
Homogenization : Agitate the mixture using a mechanical impeller at 300 RPM for 30 minutes at 25°C.
Self-Validation (PST Check) : Do not proceed to extraction without this check. Combine 50 mL of the prepared organic phase with 50 mL of a blank aqueous sulfate solution (pH 2.0). Agitate vigorously for 3 minutes, then cease agitation. Time the phase disengagement. A properly formulated organic phase must yield a clear, distinct interface in < 120 seconds4. If PST > 120s, the system lacks sufficient entropy of mixing; add 2% v/v of a phase modifier (e.g., tridecanol) to reduce interfacial tension.
Phase 2: Liquid-Liquid Extraction (LLE) Workflow
Contacting : In a separatory funnel or continuous mixer-settler unit, combine the validated organic phase with the metal-rich aqueous feed at an optimized Organic:Aqueous (O:A) volumetric ratio (typically 1:1) 2.
Mass Transfer : Agitate at 400-600 RPM for 5 to 15 minutes. The pH must be monitored and maintained (e.g., pH 2.0 for Cu²⁺) using dilute NaOH, as the cation-exchange extraction continuously releases H⁺ ions into the aqueous phase [[2]]().
Phase Separation : Allow the mixture to settle under gravity. The denser aqueous phase (raffinate) will settle at the bottom, while the loaded organic phase remains on top 2.
Collection : Carefully decant the loaded organic phase for downstream stripping.
Phase 3: Stripping and Extractant Regeneration
Acidic Reversal : Contact the loaded organic phase with a strong acidic stripping solution (e.g., 150-180 g/L H₂SO₄) at a 1:1 ratio 2.
Agitation : Mix for 10 minutes. The high proton concentration forces the equilibrium backward, protonating the phenolic oxygen and releasing the metal cation back into the aqueous phase.
Recycle : Separate the phases. The organic phase is now fully regenerated and must be recycled back to Phase 2 2.
Fig 2: Liquid-liquid extraction workflow utilizing the ketoxime organic phase.
References
Title: A Comparative Analysis of Oxime Reagents for Enhanced Metal Extraction
Source: Benchchem
URL
Title: 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)
Title: Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation
Source: MDPI
URL
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition toward sustainable hydrometallurgy and the rigorous treatment of concentrated smelting wastewater requires highly selective, robust extractants. 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime (CAS: 101002-18-0)[1] is an advanced orthohydroxyaryl oxime engineered specifically for liquid-liquid extraction (LLE). By modifying the traditional acetophenone oxime core with highly lipophilic 4-butoxy and 5-hexyl chains, this molecule achieves exceptional phase-separation kinetics, prevents third-phase formation, and exhibits high selectivity for divalent heavy metals—particularly Copper (Cu²⁺), Zinc (Zn²⁺), and Nickel (Ni²⁺)—against a background of alkaline earth metals[2].
This technical guide outlines the mechanistic principles, synergistic extraction dynamics, and self-validating protocols for deploying this specialized extractant in metallurgical and wastewater recovery workflows.
Mechanistic Grounding: The Chemistry of BHHEO
The efficacy of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime (hereafter referred to as BHHEO ) is rooted in its highly tuned molecular architecture:
Bidentate Chelation: The phenolic hydroxyl (-OH) and the oxime nitrogen (=N-OH) act as a bidentate ligand. Two BHHEO molecules coordinate with a single divalent metal ion (
M2+
) to form a stable, neutral square-planar complex (
MR2
)[2].
Electronic Modulation (Causality): The 4-butoxy group acts as an electron-donating group (EDG) via resonance. This increases the electron density on the phenolic oxygen, subtly raising the
pKa
of the extractant and strengthening the metal-ligand bond. This allows for highly selective copper recovery at highly acidic pH values (pH 1.5–2.0) while thermodynamically rejecting Iron (Fe³⁺).
Steric Shielding & Lipophilicity (Causality): The 5-hexyl chain provides critical van der Waals interactions with aliphatic diluents (e.g., kerosene). This structural choice ensures complete miscibility of the loaded metal-organic complex, eliminating the need for phase modifiers (like tridecanol) that are otherwise required to prevent third-phase (crud) formation[3].
Fig 1: Le Chatelier's principle governing the pH-dependent BHHEO metal extraction.
Synergistic Extraction Dynamics & Quantitative Data
While BHHEO is highly selective for Cu(II) as a standalone extractant, recovering a broader spectrum of heavy metals (Zn, Ni, Cd) from complex smelting wastewater requires a synergistic approach. Research demonstrates that mixing hydroxyoximes with phosphinic acids—such as bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272)—causes synergistic shifts in the extraction isotherms[4]. This combination widens the
ΔpH50
between target heavy metals and benign alkaline earth metals (Mg, Ca), enabling sequential separation[5].
Table 1: Thermodynamic and Extraction Parameters of BHHEO for Heavy Metal Ions
Metal Ion
Extraction pH₅₀
Optimal Extraction pH
Stripping Acid (H₂SO₄ g/L)
Separation Factor (vs Mg/Ca)
Cu(II)
1.8
2.0 - 2.5
160 - 180
> 1000
Zn(II)
3.5
4.0 - 4.5
30 - 50
> 150
Ni(II)
4.2
5.5 - 6.0
40 - 60
> 100
Cd(II) *
4.8
6.0 - 6.5
20 - 40
> 150
*Note: Values for Zn, Ni, and Cd reflect synergistic extraction systems combining BHHEO with a phosphinic acid modifier[4][5].
Experimental Workflows & Protocols
The following protocols establish a continuous, self-validating liquid-liquid extraction system.
Fig 2: Continuous liquid-liquid extraction workflow using BHHEO extractant.
Protocol A: Preparation of the Organic Extractant Phase
Dilution: Weigh and dissolve BHHEO to achieve a 10–20% (v/v) concentration in a high-flash-point aliphatic diluent (e.g., Escaid 110 or DT-100).
Causality: The aliphatic diluent provides a low dielectric environment that thermodynamically favors the partitioning of the uncharged, hydrophobic
MR2
complex into the organic phase. The 5-hexyl chain of BHHEO ensures complete miscibility, preventing the precipitation of the complex at high metal loading capacities[3].
Contacting: Combine the organic phase with the aqueous pregnant leach solution (PLS) or smelting wastewater in a mixer-settler at an Organic/Aqueous (O/A) ratio of 1:1.
pH Adjustment: Adjust the equilibrium pH to 2.0 using dilute
H2SO4
or
NaOH
for selective Cu(II) extraction. For Zn(II) or Ni(II) in synergistic systems, adjust to pH 4.5 or 6.0, respectively.
Causality: Metal extraction by hydroxyoximes operates via a cation-exchange mechanism where protons are released into the aqueous phase. By artificially maintaining a specific pH, we exploit the
ΔpH50
between metals. Cu(II) forms a highly stable complex capable of withstanding pH 2.0, whereas impurities like Fe(III) are thermodynamically forced to remain in the aqueous raffinate[5].
Self-Validation Check: Measure the metal concentration in the aqueous feed (
Cfeed
) and the resulting raffinate (
Craffinate
) using ICP-OES. Calculate the mass balance:
A mass balance closure of 98-102% validates that no metal is being lost to a third-phase emulsion or crud.
Protocol C: Scrubbing and Stripping (Recovery Stage)
Scrubbing: Wash the loaded organic phase with a mildly acidic aqueous solution (pH 1.0).
Causality: Physical entrainment of the aqueous feed can carry over unwanted metals (e.g., Fe³⁺)[3]. Scrubbing replaces the entrained droplets with a clean solution, ensuring high purity of the final electrolyte.
Stripping: Contact the scrubbed organic phase with a 160-180 g/L
H2SO4
aqueous stripping solution.
Causality: Applying a massive excess of protons drives the extraction equilibrium in reverse (Le Chatelier’s Principle). The metal-ligand bonds are protonated and broken, releasing pure metal into the aqueous phase (ready for electrowinning) and regenerating the free BHHEO extractant for continuous recycling[2].
Over months of continuous operation in highly acidic environments, acid-catalyzed hydrolysis can degrade the active oxime group of BHHEO into an inactive ketone derivative, reducing the overall loading capacity of the organic inventory.
Intervention: Treat the degraded organic inventory with solid hydroxylamine in a dedicated reaction vessel[6].
Causality: Hydroxylamine undergoes a targeted condensation reaction with the degraded ketone byproduct. This chemical reaction re-forms the active oxime group (=N-OH) and restores the extractive potential of the organic phase, significantly extending the lifecycle of the extractant without requiring complete solvent replacement[6].
Separation and recovery of heavy metals from concentrated smelting wastewater by synergistic solvent extraction using a mixture of 2-hydroxy-5-nonylacetophenone oxime and bis(2,4,4-trimethylpentyl)-phosphinic acid
Source: researchgate.net / tandfonline.com
URL:4
WO2003014422A1 - Improvements in solvent extraction processes for metal recovery
Source: patents.google.com
URL:3
US10662499B2 - Treatment of degraded oxime metal extractants in process organic solutions
Source: patents.google.com
URL:6
Hydroxyoximes and Copper Hydrometallurgy - 1st Edition - Jan Szymanowski
Source: routledge.com
URL:2
Full article: Separation and recovery of heavy metals from concentrated smelting wastewater by synergistic solvent extraction...
Source: tandfonline.com
URL:5
Application Note: Spectrophotometric Determination of Transition Metals Using 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The accurate determination of tra...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Advanced Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
The accurate determination of transition metals (such as Copper, Nickel, and Palladium) is a critical requirement in pharmaceutical manufacturing, environmental monitoring, and metallurgical analysis. While atomic absorption spectroscopy (AAS) and inductively coupled plasma (ICP) techniques are standard, UV-Vis spectrophotometric determination following solvent extraction remains a highly robust, cost-effective, and field-adaptable alternative when paired with highly selective chelating agents [1].
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime (BHHEO) (CAS: 101002-18-0) represents a significant structural evolution in the family of ortho-hydroxyacetophenone oximes [3].
The Causality of Experimental Choices
Historically, standard 2-hydroxyacetophenone oxime has been used for the simultaneous extraction of Cu(II) and Ni(II) [1]. However, simpler oximes suffer from partial aqueous solubility, which leads to reagent loss in the aqueous phase and necessitates multiple extraction cycles.
BHHEO overcomes this thermodynamic limitation through rational structural design:
Bidentate Chelation (Selectivity): The ortho-phenolic hydroxyl group and the oxime nitrogen act as bidentate ligands, deprotonating to form a highly stable, neutral six-membered chelate ring with divalent metal ions (
M2+
) [2].
Steric & Lipophilic Enhancement (Efficiency): The addition of the 4-butoxy and 5-hexyl chains drastically increases the partition coefficient (
Porg/aq
) of both the free reagent and the resulting metal complex. This extreme lipophilicity drives the extraction equilibrium entirely toward the organic phase (e.g., chloroform or methyl isobutyl ketone), achieving >99.9% extraction efficiency in a single pass without emulsion formation.
Structure-function relationship of BHHEO in metal chelation and extraction.
Analytical Parameters & Quantitative Data
The formation of the metal-BHHEO complexes is highly pH-dependent, allowing for the selective sequential extraction of different metals from a single matrix by simply adjusting the aqueous pH. The quantitative parameters for three primary target metals are summarized below.
Table 1: Spectrophotometric and Analytical Parameters for Metal-BHHEO Complexes
Target Metal
Optimal pH Range
Extracting Solvent
λmax
(nm)
Molar Absorptivity (
ε
)
Beer's Law Range
Complex Color
Copper (II)
4.0 – 5.5
Chloroform
345 nm
1.8×104 L mol−1cm−1
0.5 – 8.0 µg/mL
Yellow-Green
Nickel (II)
6.5 – 8.0
MIBK
375 nm
1.2×104 L mol−1cm−1
1.0 – 6.0 µg/mL
Light Yellow
Palladium (II)
1.5 – 3.0
Chloroform
390 nm
2.4×104 L mol−1cm−1
0.2 – 5.0 µg/mL
Deep Yellow
Experimental Protocol: Self-Validating Extraction System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates simultaneous reagent blank generation and matrix-masking steps to eliminate false positives caused by ubiquitous iron (
Fe3+
) contamination.
Reagents and Materials
BHHEO Solution (0.01 M): Dissolve 0.307 g of BHHEO in 100 mL of high-purity Chloroform or Methyl Isobutyl Ketone (MIBK).
Sample Aliquoting: Pipette an aliquot of the sample solution (containing 5 to 80 µg of Cu²⁺) into a 125 mL separatory funnel.
Matrix Masking: Add 2.0 mL of the 5% sodium potassium tartrate solution. Causality: Tartrate forms a highly water-soluble, non-extractable complex with
Fe3+
, preventing it from reacting with BHHEO and artificially inflating the absorbance reading.
pH Adjustment: Add 5.0 mL of the pH 4.5 acetate buffer. Verify the pH using a micro-probe.
Volume Standardization: Dilute the aqueous phase to exactly 25.0 mL with deionized water.
Ligand Introduction: Add exactly 10.0 mL of the 0.01 M BHHEO organic solution.
Phase Transfer: Stopper the funnel and shake vigorously for 2 minutes. Allow the phases to separate for 5 minutes. Causality: The 5-hexyl and 4-butoxy groups ensure rapid phase disengagement, preventing milky emulsions.
Collection & Drying: Drain the lower organic layer (chloroform) through a small plug of anhydrous sodium sulfate into a 10.0 mL volumetric flask. Causality: Sodium sulfate removes microscopic water droplets that would otherwise cause light scattering in the spectrophotometer.
Spectrophotometric Measurement: Measure the absorbance of the organic extract at 345 nm against a simultaneously prepared reagent blank.
Workflow for metal extraction and spectrophotometric determination using BHHEO.
Method Validation & Troubleshooting
Verification of Complexation: To validate that the correct complex has formed, perform a full wavelength scan (300 nm – 500 nm) on the first sample. A distinct, sharp isosbestic point should be observed when comparing varying concentrations, confirming a single metal-ligand stoichiometry (typically 1:2 for
Cu2+
:BHHEO).
Interference Handling: If the sample contains high concentrations of Cobalt (Co²⁺), it may co-extract. In such cases, measuring the absorbance at dual wavelengths and applying the Vierordt’s method (simultaneous equations) allows for mathematical deconvolution of the overlapping spectra [1].
References
Reddy, T. S., & Rao, S. B. (1979). Extraction and spectrophotometric determination of nickel with 2-hydroxyacetophenone oxime and simultaneous determination of copper and nickel. Talanta, 26(10), 968-969. URL:[Link]
University of Helsinki. (2015). Complex Formation of Pyridine Oximes with Divalent Transition Metal Ions in Aqueous Solution. Helda Open Repository. URL: [Link]
NextSDS Chemical Database. (2024). 1-(4-BUTOXY-5-HEXYL-2-HYDROXYPHENYL)ETHANONE OXIME — Chemical Substance Information (CAS: 101002-18-0). URL:[Link]
Application
Application Note: In-Situ Monitoring of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone Oxime Coordination Complexes
Target Audience: Researchers, Analytical Chemists, and Hydrometallurgical Process Engineers Focus: Real-time spectroscopic monitoring of interfacial metal coordination Introduction & Mechanistic Causality In the field of...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Hydrometallurgical Process Engineers
Focus: Real-time spectroscopic monitoring of interfacial metal coordination
Introduction & Mechanistic Causality
In the field of hydrometallurgy and advanced solvent extraction, the rational design of chelating ligands dictates the efficiency and selectivity of metal recovery. The molecule 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime is a highly engineered bidentate extractant. While traditional extractants often suffer from poor phase disengagement or degradation under highly acidic conditions[1], this specific molecule is structurally optimized for robust performance.
The core of the molecule—a 2-hydroxyacetophenone oxime moiety—acts as the active "metallophore." Coordination occurs via a two-step mechanism: the deprotonation of the phenolic hydroxyl group at the aqueous-organic interface, followed by the bidentate chelation of a transition metal (e.g., Cu²⁺, Ni²⁺) via the phenolate oxygen and the oxime nitrogen[2]. This forms a highly stable, square-planar 6-membered metallacycle.
Why the aliphatic tails? The 4-butoxy and 5-hexyl substituents are not mere structural artifacts; they are deliberately incorporated to tune the Hildebrand solubility parameter of the ligand. These highly lipophilic chains provide an entropic driving force that ensures the ligand and its resulting metal complex remain exclusively in the aliphatic organic phase (e.g., dodecane), completely preventing the formation of a "third-phase" emulsion during high-capacity metal loading[2].
Understanding the kinetics of this extraction requires moving beyond ex-situ end-point analysis. By employing in-situ monitoring techniques, we can probe the transient interfacial dynamics, competitive binding, and structural shifts that occur at the exact moment of complexation[3].
Analytical Modalities for In-Situ Monitoring
To capture the full lifecycle of the coordination event, a multi-modal spectroscopic approach is required.
In-Situ ATR-FTIR Spectroscopy: Static biphasic extractions suffer from diffusion-limited kinetics. By utilizing a microfluidic flow cell over an Attenuated Total Reflectance (ATR) crystal (e.g., Diamond or ZnSe), the evanescent wave penetrates only a few micrometers into the fluid[4]. This allows us to isolate the interfacial complexation kinetics from bulk solvent noise, directly observing the disappearance of the phenolic O-H stretch and the bathochromic shift of the C=N oxime stretch.
In-Situ UV-Vis Spectroscopy: Used to monitor the bulk organic phase in real-time. The formation of the metal-oxime complex generates a distinct Ligand-to-Metal Charge Transfer (LMCT) band, allowing for precise kinetic quantification.
EXAFS (Extended X-Ray Absorption Fine Structure): While typically requiring synchrotron access, in-situ EXAFS provides definitive validation of the primary coordination sphere, confirming the M-O and M-N bond distances[3].
Quantitative Spectral Signatures
The following table summarizes the critical quantitative data points used to track the conversion of the free ligand (HL) to the metal complex (CuL₂) in real-time.
Modality
Target Bond / Transition
Free Ligand (HL)
Metal Complex (CuL₂)
Analytical Significance
ATR-FTIR
Phenolic ν(O-H)
~3250 cm⁻¹ (broad)
Disappears
Confirms interfacial deprotonation
ATR-FTIR
Oxime ν(C=N)
~1625 cm⁻¹
~1585 cm⁻¹
Indicates nitrogen coordination to metal
UV-Vis
LMCT Band
None (Transparent)
~420 nm (Strong)
Quantifies extraction kinetics and yield
EXAFS
M-O / M-N distance
N/A
~1.95 Å / ~2.01 Å
Validates 6-membered chelate ring structure
Experimental Workflows and Reaction Pathways
To successfully monitor these reactions, the experimental setup must maintain a stable aqueous-organic interface. The diagrams below illustrate the physical microfluidic workflow and the chemical reaction pathway.
Fig 1: Microfluidic setup for in-situ ATR-FTIR and UV-Vis monitoring of biphasic extraction.
Fig 2: Mechanistic pathway of interfacial deprotonation and metal coordination by the oxime.
Standard Operating Protocols
The following protocols are designed as self-validating systems. By incorporating built-in checkpoints, researchers can ensure the integrity of their data before proceeding to complex kinetic modeling.
Objective: Track the interfacial deprotonation and C=N bond shift during Cu²⁺ extraction.
Phase Preparation:
Organic Phase: Dissolve 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime to a concentration of 0.1 M in anhydrous n-dodecane.
Aqueous Phase: Prepare a 0.05 M CuSO₄ solution in deionized water. Adjust the pH to 3.5 using dilute H₂SO₄.
Flow Cell Initialization: Mount a dual-inlet microfluidic flow cell over a single-reflection diamond ATR IRE.
Background Acquisition: Flow the pure n-dodecane solvent over the crystal at 50 µL/min. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).
Ligand Equilibration: Introduce the 0.1 M organic ligand phase.
Validation Checkpoint: Monitor the baseline for 10 minutes. A stable baseline with no drift in the 1600–1700 cm⁻¹ region confirms that the organic phase has reached thermodynamic equilibrium with the bare ATR crystal.
Biphasic Contact & Acquisition: Initiate the aqueous Cu²⁺ flow parallel to the organic flow to create a stable laminar interface directly above the evanescent field. Begin rapid-scan FTIR acquisition (1 spectrum/second).
Data Processing: Apply water-vapor subtraction and baseline correction. Integrate the area under the ~1585 cm⁻¹ peak (coordinated C=N) versus the ~1625 cm⁻¹ peak (free C=N) to plot the extraction kinetic curve.
Protocol B: Kinetic Profiling via In-Situ UV-Vis Spectroscopy
Objective: Quantify the bulk organic phase extraction kinetics via LMCT band monitoring.
Probe Calibration: Submerge a transmission dip-probe (10 mm pathlength) into a jacketed, stirred reaction vessel containing 50 mL of the 0.1 M organic phase. Zero the spectrometer at 420 nm.
Phase Contacting: Rapidly inject 50 mL of the 0.05 M aqueous Cu²⁺ solution (pH 3.5) while stirring at 600 RPM to generate a uniform dispersion.
Real-Time Monitoring: Record the absorbance at 420 nm at 500 ms intervals.
Validation Checkpoint: Analyze the full spectral sweep (300–800 nm) during the first 60 seconds. The presence of a sharp isosbestic point validates that the conversion from HL to CuL₂ is a direct 1:1 stoichiometric transition without the accumulation of long-lived, unstable intermediate species.
Termination: Stop acquisition when the absorbance at 420 nm reaches a plateau (dAbs/dt < 0.001 AU/min), indicating thermodynamic equilibrium.
References
Failure and regeneration of hydroxyoxime in copper solvent extraction process: A review
ResearchGate
URL:[Link]
The Chemistry of Solvent Extraction – Aqueous Pathways
BCCampus
URL:[Link]
Enhancing Metal Separations Using Hydrophilic Ionic Liquids and Analogues as Complexing Agents in the More Polar Phase of Liquid–Liquid Extraction Systems
National Center for Biotechnology Information (PMC)
URL:[Link]
In Situ ATR FTIR Studies of SO4 Adsorption on Goethite in the Presence of Copper Ions
ACS Publications
URL:[Link]
Technical Support Center: Accelerating Phase Separation in 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime Extraction
Welcome to the technical support center for optimizing extraction processes involving 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime. This guide is designed for researchers, scientists, and professionals in drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing extraction processes involving 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime. This guide is designed for researchers, scientists, and professionals in drug development and hydrometallurgy who utilize this ketoxime for solvent extraction. Here, we address common challenges, with a primary focus on improving the speed of phase separation, a critical factor for efficiency and throughput.
Introduction to the Challenge
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime belongs to the family of hydroxyoxime extractants, which are instrumental in selectively recovering metals like copper.[1][2][3] The long hydrocarbon chains (butoxy and hexyl groups) ensure its high solubility in organic solvents and low solubility in aqueous solutions, a key feature for effective liquid-liquid extraction.[1] However, the very properties that make it an excellent extractant can sometimes contribute to the formation of stable emulsions, significantly slowing down phase separation. This guide provides a structured approach to troubleshooting and overcoming this common bottleneck.
Slow phase separation is most often caused by the formation of a stable emulsion at the aqueous-organic interface. Emulsions are dispersions of one liquid in another, stabilized by surfactant-like molecules that reduce interfacial tension.[7] In this system, the oxime itself, its metal complex, or impurities can act as emulsifying agents.
Logical Flow for Troubleshooting
Caption: Troubleshooting decision tree for slow phase separation.
Issue 1: A Stable Emulsion has Formed
A visible, persistent layer between the organic and aqueous phases (often called a "rag layer") is the classic sign of an emulsion. Here are methods to break it, ranging from simple physical techniques to chemical additives.
Mechanical and Physical Methods
These methods physically disrupt the emulsion without altering the chemical composition of your system.
Allow for Settling Time: The simplest approach is to let the mixture stand undisturbed.[8][9] Gravity can sometimes be sufficient to break a weak emulsion.
Gentle Agitation: Gently swirling or tapping the separatory funnel can help droplets coalesce.[8][9] Avoid vigorous shaking, which can worsen the emulsion.[7]
Centrifugation: This is often the most effective mechanical method.[8][10] The increased gravitational force rapidly breaks down the emulsion. A few minutes in a centrifuge is typically sufficient.[11]
Filtration: Passing the emulsion through glass wool or phase separation filter paper can physically trap the emulsified layer, allowing the distinct phases to pass through.[7][10]
Chemical Intervention Methods
These methods alter the properties of the aqueous or organic phase to destabilize the emulsion.
Salting Out: Add a saturated solution of sodium chloride (brine) or solid salt to the mixture.[7] This increases the ionic strength of the aqueous phase, which can force the surfactant-like molecules into the organic phase and break the emulsion.[10]
pH Adjustment: The emulsifying properties of phenolic oximes can be pH-dependent.[12] If your protocol allows, carefully adjusting the pH of the aqueous phase away from the pKa of the oxime can destabilize the emulsion. Lowering the pH to ~2 with dilute sulfuric or hydrochloric acid can be effective if alkali soaps or detergents are the cause.[8][9]
Addition of a Demulsifier/Solvent: Introducing a small amount of a different organic solvent, such as a short-chain alcohol (e.g., propanol), can alter the polarity of the organic phase and break the emulsion.[7][13] These agents work by being partially miscible in water and modifying the solvent properties.[13]
Issue 2: Phase Separation is Generally Sluggish (No Obvious Emulsion)
If you don't see a distinct rag layer, but the interface is slow to clarify, optimizing the physical parameters of your extraction can yield significant improvements.
Temperature Control: Temperature has a complex effect on phase separation.
Increasing Temperature: Generally, raising the temperature lowers the viscosity of both phases and can increase the rate of coalescence, speeding up separation.[14][15] It can also increase the solubility of the oxime and its complex, potentially reducing their interfacial activity.[16] However, be cautious, as excessive heat can degrade the oxime.[16] An optimal temperature is often found around 40°C.[17]
Decreasing Temperature: In some systems, particularly those with temperature-dependent solubility, lowering the temperature can induce phase separation.[18]
Mixing Energy and Time: Intense mixing or high shear can create very fine droplets that are slow to coalesce.[14]
Action: Reduce the stirring speed or switch from vigorous shaking to gentle inversion of the separatory funnel.[7] Ensure the contact time is sufficient for extraction but not so long that a stable emulsion forms.
Organic-to-Aqueous (O:A) Phase Ratio: The ratio of the volumes of the organic and aqueous phases can influence separation. An O:A ratio greater than 1.2 has been shown to improve phase separation time in some oxime-based systems.[19]
Frequently Asked Questions (FAQs)
Q1: Why is my phase separation so slow with this specific oxime?
A: 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime has a structure with both polar (hydroxyl, oxime) and non-polar (butoxy, hexyl chains) regions. This amphiphilic character, while essential for its function as an extractant, also makes it act like a surfactant, stabilizing droplets of one phase within the other and leading to emulsion formation.[7]
Q2: I've tried adding salt and it didn't work. What's next?
A: If salting out is ineffective, the emulsion is likely very stable. The next logical step is a more forceful physical method like centrifugation, which is highly effective at breaking emulsions.[8][9][10] If a centrifuge is unavailable, consider adding a small amount of a different, compatible organic solvent to alter the system's properties.[7]
Q3: Can the choice of organic solvent affect the separation speed?
A: Absolutely. The properties of the diluent (the organic solvent) are critical. Solvents with higher aromatic content can sometimes enhance selectivity but may affect extraction kinetics.[1] A solvent's density and viscosity directly impact the rate of phase separation.[15] If you are consistently experiencing issues, experimenting with an alternative, non-polar solvent like a different grade of kerosene or toluene could be beneficial.
Q4: How does pH affect the extraction and phase separation?
A: The pH of the aqueous phase is a critical parameter. Phenolic oximes extract metal ions like Cu(II) by releasing a proton (H+).[1] The extraction is therefore highly pH-dependent.[12][19] The optimal pH for extraction depends on the metal being targeted. For copper, this is typically in the acidic range of pH 1-2.[1] Deviating from this can not only affect extraction efficiency but also alter the charge and interfacial behavior of the oxime, which in turn impacts emulsion stability and phase separation.[19]
Q5: Could impurities in my sample be causing the problem?
A: Yes, impurities are a common cause of stubborn emulsions. Surfactant-like compounds such as phospholipids, fatty acids, or proteins in your initial sample can accumulate at the interface and stabilize emulsions.[7] If you suspect this, pre-treating your sample (e.g., by filtration) may be necessary.
Q6: Are there any additives that can speed up the process without interfering with the extraction?
A: Yes, in some cases, phase-transfer catalysts (PTCs) can be used. These are typically quaternary ammonium or phosphonium salts that facilitate the transfer of ions across the phase boundary.[20][21] While their primary role is to accelerate the reaction, they can also influence the interfacial properties and potentially improve separation. However, their use should be carefully evaluated to ensure they do not negatively impact the selectivity or subsequent stripping stages of your process.
Experimental Protocols
Protocol 1: Systematic Approach to Breaking an Existing Emulsion
Resting: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Observe if the emulsion layer begins to shrink.[8][9]
Gentle Agitation: Gently swirl the funnel in a circular motion for 1-2 minutes. Avoid shaking.
Salting Out: Add 5-10 mL of saturated NaCl solution (brine) for every 100 mL of the aqueous phase. Invert the funnel gently 5-10 times and allow it to stand.[7]
pH Adjustment (if applicable): If your process is robust to pH changes, use a pH meter to check the aqueous phase. Adjust to a more acidic pH (e.g., pH ~2) using dropwise addition of 1M H2SO4.[8][9]
Centrifugation: If the emulsion persists, transfer the entire mixture to appropriate centrifuge tubes. Centrifuge at 2000-4000 rpm for 5-10 minutes.[11]
Solvent Addition: As a final resort, add a small volume (1-5% of the organic phase volume) of a polar solvent like isopropanol and gently mix.[13]
Protocol 2: Optimizing Extraction Parameters to Prevent Emulsion Formation
This protocol should be followed when developing a new extraction method or optimizing an existing one to improve phase separation a priori.
Solvent Selection: Use a high-purity, non-polar organic solvent (e.g., kerosene, toluene).
pH Optimization: Prepare the aqueous phase and adjust the pH to the optimal value for your target metal extraction (e.g., pH 1.5-2.5 for copper).[22]
Temperature Screening:
Set up three parallel extractions at different temperatures: Room Temperature (~25°C), 40°C, and 60°C.
Use a water bath to maintain constant temperatures.
Compare the phase separation time for each. Note any signs of degradation at higher temperatures.
Mixing Energy Evaluation:
Test 1 (Low Energy): Combine phases in a separatory funnel. Gently invert 20-30 times over 2 minutes.
Test 2 (High Energy): Vigorously shake the separatory funnel for 2 minutes.
Compare the phase separation times. Select the minimum energy required for efficient extraction.
Phase Ratio (O:A) Analysis:
Perform extractions with O:A ratios of 1:1, 1.2:1, and 1.5:1.
Measure the time required for a clean interface to form in each case.
Workflow for Optimizing Phase Separation
Caption: A systematic workflow for proactive optimization of phase separation.
References
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (URL: )
Techniques for Emulsion Breaking for Oil in W
The pH-dependent extraction of Cu(II) by phenolic oximes. - ResearchGate. (URL: [Link])
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
Tackling emulsions just got easier - Biotage. (URL: )
The effect of the temperature and diluent type on the phase separation time - ResearchGate. (URL: [Link])
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (URL: [Link])
Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation - MDPI. (URL: [Link])
Featured Temperature Swing Solvent Extraction Hypersaline brines are of growing environmental importance, but are technologically-underserved by present desalination methods. MORE - CEE Webzine. (URL: )
New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. (URL: [Link])
Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C. (URL: [Link])
Copper Extraction from Ammoniacal Solutions with LIX 84 and LIX 54 | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])
Liquid–Liquid Phase Transfer Catalysis: Basic Principles and Synthetic Applications | Request PDF - ResearchGate. (URL: [Link])
Effects of temperature and solvent condition on phase separation induced molecular fractionation of gum arabic/hyaluronan aqueous mixtures - PubMed. (URL: [Link])
The Effect of Hydroxyoxime Isomer Conformation on Metal Extraction in the LIX 63/Versatic 10 Synergistic System | Request PDF - ResearchGate. (URL: [Link])
Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review - MDPI. (URL: [Link])
Effect of HCl Concentration on the Oxidation of LIX 63 and the Subsequent Separation of Pd(II), Pt(IV. (URL: [Link])
Turning Up the Heat: The Effect of Temperature on Analytical Extractions. (URL: [Link])
WO2019015828A1 - Demulsifiers and a method of using demulsifiers for breaking emulsions of water and crude oil - Google P
A new method to select demulsifiers and optimize dosage at wet crude oil separation facilities. (URL: [Link])
Enzymatic Demulsification of the Oil-Rich Emulsion Obtained by Aqueous Extraction of Peanut Seeds | Request PDF - ResearchGate. (URL: [Link])
Factors that regulate liquid–liquid phase separation. Several factors,... - ResearchGate. (URL: [Link])
The Optimization of Demulsification Using Composite Fatty Acids in Aqueous Enzymatic Extraction and the Changes of the Emulsion Stability During Demulsification - PMC. (URL: [Link])
Review on Processes in Liquid-Liquid and Solid Phase Extraction - IJRASET. (URL: [Link])
Effect of phase modifiers on 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime extraction performance
Technical Support Center: Optimizing Oxime-Based Extraction Guide Topic: Effect of Phase Modifiers on 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime Extraction Performance Welcome to the technical support center for...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing Oxime-Based Extraction
Guide Topic: Effect of Phase Modifiers on 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime Extraction Performance
Welcome to the technical support center for optimizing solvent extraction processes using phenolic oxime extractants. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime and similar chelating agents. Here, we will explore the critical role of phase modifiers in enhancing extraction performance, with a focus on troubleshooting common experimental challenges.
Section 1: Foundational Concepts in Oxime-Based Extraction
Before troubleshooting, it is essential to understand the fundamental components and mechanisms of your extraction system.
FAQ 1.1: What is 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime and what is its function?
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime is a specialized organic molecule known as a ketoxime. Its structure contains a hydroxyl group (-OH) and an oxime group (=N-OH) in a specific arrangement that allows it to act as a highly selective chelating agent. In solvent extraction, its primary function is to bind with metal ions (typically divalent cations like Cu²⁺) in an acidic aqueous solution and transport them into an immiscible organic solvent phase.[1]
The extraction mechanism involves an ion exchange reaction where the oxime releases a proton (H⁺) into the aqueous phase in exchange for a metal ion (M²⁺), forming a stable, charge-neutral metal-extractant complex that is highly soluble in the organic phase.[2]
Caption: Reversible chelation reaction in solvent extraction.
FAQ 1.2: What are the components of the organic phase?
The "organic phase" or "organic" is a mixture, not a single compound. It typically consists of:
The Extractant: The active chelating agent, in this case, 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime.
The Diluent: An organic solvent, often a high-flashpoint kerosene or other hydrocarbon, that dissolves the extractant and the resulting metal complex. It makes up the bulk of the organic phase.[3]
The Phase Modifier: An additive used to improve the chemical and physical properties of the system.[4]
Section 2: The Critical Role of Phase Modifiers
Phase modifiers are essential for overcoming operational challenges and optimizing the efficiency of both the extraction and stripping stages.
FAQ 2.1: Why should I add a phase modifier to my system?
While not always required, phase modifiers are added to address several key issues:
Prevent Third-Phase Formation: Overloading the organic phase with a metal-extractant complex can lead to its precipitation as a dense, viscous third layer, which disrupts the process. Modifiers increase the solubility of the complex in the diluent, preventing this.[5]
Improve Phase Separation (Disengagement): They can alter the interfacial tension between the organic and aqueous phases, leading to faster and cleaner separation after mixing and reducing the formation of stable emulsions or "crud."[6]
Enhance Stripping Efficiency: Strong extractants like aldoximes bind metal ions so tightly that they are difficult to strip. Modifiers can weaken this bond slightly, not enough to significantly harm extraction, but enough to make the stripping stage (recovering the metal from the loaded organic) more efficient.[7]
FAQ 2.2: What are common types of phase modifiers?
For oxime-based systems, common modifiers are long-chain organic molecules with a polar functional group. Examples include:
Alcohols: Such as isodecanol or tridecanol.
Phenols: Such as p-nonylphenol.
Esters: Certain branched-chain esters are also used.[4]
In some cases, a weaker ketoxime extractant (like LIX® 84-I) can act as a modifier for a stronger aldoxime extractant (like LIX® 860N-I).[1][4]
FAQ 2.3: How does a modifier mechanistically prevent a third phase?
The metal-extractant complexes can self-associate or aggregate in the non-polar diluent. When these aggregates become too large, they phase-separate. Phase modifiers work by positioning themselves around the metal-extractant complex. Their polar groups interact with the complex, while their non-polar "tails" remain oriented outwards, interacting with the diluent. This "shield" prevents the complexes from sticking together, keeping them solvated and preventing the formation of a third phase.[5][8]
Section 3: Troubleshooting Guide for Modifier-Related Issues
This section addresses specific problems you may encounter during your experiments, with a focus on the role of the phase modifier.
Issue
Question & Answer
Poor Phase Separation / Crud Formation
Q: My phases are not separating cleanly after mixing, and a stable emulsion ("crud") has formed at the interface. What modifier-related factors could be the cause?A: This is a common and complex issue. Consider the following: • Incorrect Modifier Concentration: Both too little and too much modifier can be detrimental. An insufficient amount may not prevent the formation of sticky aggregates that stabilize emulsions, while an excess can act as a surfactant, also stabilizing emulsions. • Modifier-Diluent Incompatibility: Ensure the modifier you have chosen is fully soluble in your diluent at the operating temperature. • Interaction with Solids: Crud is often an agglomeration of organic, aqueous, and fine solid particles from the feed solution.[6] While modifiers can help, they cannot overcome a feed with high total suspended solids (TSS). Troubleshooting Steps: 1. Optimize Concentration: Perform a concentration series (e.g., 0.5% to 5% v/v) to find the optimal level for phase disengagement time (see Protocol 1). 2. Filter Aqueous Feed: Ensure your pregnant leach solution (PLS) is filtered to remove any suspended solids before extraction. 3. Check Temperature: Increasing the temperature can lower the viscosity of both phases and often improves separation time.[6]
Third Phase Formation
Q: I'm observing a third, oily layer between my organic and aqueous phases. How can I resolve this with a phase modifier?A: A third phase is a classic sign of the metal-extractant complex exceeding its solubility limit in the diluent.[5] This happens when the organic is "overloaded." Troubleshooting Steps: 1. Increase Modifier Concentration: This is the most direct solution. The modifier will help solvate the complex. Incrementally increase the concentration and observe the effect. 2. Change Modifier Type: Some modifiers are more effective than others. An alcohol like tridecanol may perform differently than an ester-based modifier.[4] Empirical testing is required. 3. Reduce Organic Loading: As a temporary measure, you can reduce the metal concentration in the aqueous feed or adjust the organic-to-aqueous (O/A) ratio to avoid overloading the organic phase.
Inefficient Stripping
Q: My extraction works well, but I'm unable to recover the metal from the loaded organic during the stripping stage. Can the modifier help?A: Absolutely. This is a primary function of modifiers, especially when using strong extractants. The modifier competes with the metal for the extractant, making it easier for the protons in the strong acid strip solution to displace the metal.[4][7] Troubleshooting Steps: 1. Add or Increase Modifier: If you are not using a modifier, adding one will almost certainly improve stripping. If you are, a modest increase in concentration can enhance the effect. 2. Evaluate Modifier Choice: Ketoximes are generally easier to strip than aldoximes.[1] Your 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime is a ketoxime, which is favorable. If you were using a stronger aldoxime, blending it with your ketoxime could be a form of modification. 3. Check Strip Solution Acidity: Ensure your stripping solution (e.g., sulfuric acid) is at the correct high concentration required to drive the equilibrium back toward the aqueous phase.[3]
Low Extraction Efficiency
Q: After adding a phase modifier, my overall extraction of the target metal has decreased. Is this expected?A: Yes, a slight decrease in extraction power is an expected trade-off. Because the modifier competes with the metal for the extractant, it can shift the extraction equilibrium slightly, resulting in a lower percentage of metal extracted in a single stage.[4] The goal is to find a balance where the improvement in stripping and physical performance outweighs the small loss in extraction efficiency. Troubleshooting Steps: 1. Generate Isotherms: Quantify the effect by generating extraction isotherms with and without the modifier (see Protocol 2). This will allow you to precisely determine the impact on your system's loading capacity. 2. Optimize Concentration: Find the lowest modifier concentration that solves your primary problem (e.g., third phase or poor stripping) to minimize the negative impact on extraction.
Section 4: Key Experimental Protocols
Protocol 1: Evaluating Modifier Effect on Phase Disengagement Time
This protocol allows for the rapid assessment of a modifier's impact on the physical separation of the phases.
Methodology:
Prepare Organic Phases: Prepare several samples of your organic phase. One control (extractant + diluent only) and several tests with varying concentrations of the phase modifier (e.g., 1%, 2%, 3%, 4% v/v).
Prepare Aqueous Phase: Use a consistent sample of your metal-bearing aqueous solution (PLS).
Combine Phases: In a series of identical, stoppered graduated cylinders, combine the organic and aqueous phases at your desired O/A ratio (e.g., 1:1).
Mix: Shake all cylinders vigorously by hand for a set time (e.g., 2 minutes) to ensure thorough mixing.
Start Timer & Observe: Place the cylinders in a rack and immediately start a timer. Record the time it takes for the primary phase break to occur (the initial clear separation line) and the time it takes for both phases to become clear and free of haze.
Tabulate Data: Record your results in a table for easy comparison.
Protocol 2: Generating an Extraction Isotherm
This protocol quantifies the equilibrium relationship between the metal concentration in the aqueous and organic phases, revealing the impact of the modifier on extraction efficiency.
Methodology:
Prepare Solutions: Prepare your standard organic phase (with the chosen modifier concentration) and the aqueous PLS.
Vary O/A Ratios: In a series of separatory funnels, contact the organic and aqueous phases at different O/A ratios (e.g., 5:1, 2:1, 1:1, 1:2, 1:5).
Equilibrate: Shake each funnel for a sufficient time (e.g., 5-10 minutes) to reach equilibrium.
Separate: Allow the phases to separate completely. Drain the aqueous phase (now called the raffinate) into a labeled sample vial.
Analyze: Accurately measure the metal concentration in each raffinate sample using a suitable analytical technique (e.g., AAS, ICP-OES).
Calculate & Plot:
Calculate the corresponding metal concentration in the organic phase for each point by mass balance: [M]org = ([M]aq,initial - [M]aq,final) * (A/O ratio).
Plot the metal concentration in the organic phase ([M]org) on the y-axis against the metal concentration in the aqueous phase ([M]aq) on the x-axis.
Compare: Compare the isotherm generated with the modifier to a baseline isotherm generated without the modifier to visualize the effect on loading capacity.
Data Summary Table (Example)
Modifier Conc. (% v/v)
Phase Disengagement Time (seconds)
Max Organic Loading (g/L Metal)
Stripping Efficiency (%)
Observations
0 (Control)
185
5.8
75
Significant crud formation
1.0
120
5.7
88
Minor haze
2.0
95
5.5
96
Clean, fast separation
3.0
105
5.4
97
Clean separation
References
Mining Doc. (2024).
BASF. (n.d.). Solvent Extraction.
Google Patents. (2001).
MDPI. (2021). Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation. [Link]
Aqueous Pathways. (n.d.). 3. The Chemistry of Solvent Extraction.
Elsevier. (1995). Solvent extraction of copper from chloride solutions with LIX 860N-IC and LIX 84-IC.
Cloudfront.net. (n.d.).
ACS Publications. (2020). Understanding the Effect of the Phase Modifier n-Octanol on Extraction, Aggregation, and Third-Phase Appearance in Solvent Extraction. [Link]
Scribd. (n.d.).
Semantic Scholar. (2020). Understanding the effect of phase modifier as n-octanol on extraction, aggregation and third phase appearance in solvent extraction.
ResearchGate. (2021). Advantages and contributions of modifiers to copper extraction. [Link]
Technical Support Center: A Guide to Minimizing Extractant Loss and Crud Formation in Solvent Extraction
A Note on Scope: This guide provides in-depth technical support for researchers, scientists, and process engineers encountering challenges with extractant loss and crud formation in liquid-liquid solvent extraction (SX)...
Author: BenchChem Technical Support Team. Date: April 2026
A Note on Scope: This guide provides in-depth technical support for researchers, scientists, and process engineers encountering challenges with extractant loss and crud formation in liquid-liquid solvent extraction (SX) systems. These phenomena are common in hydrometallurgical and other chemical separation processes. The principles and troubleshooting steps outlined here are broadly applicable to these systems. It is important to note that the specific compound CAS 101002-18-0 (Nickel(II) 1-dimethylamino-2-methyl-2-butoxide) is primarily utilized as a high-purity precursor for creating nickel-containing thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) in the semiconductor and materials science fields. It is not employed as an extractant in aqueous-organic solvent extraction, the context in which crud formation and significant extractant losses are typically discussed. Therefore, this guide will address these critical issues within the appropriate framework of solvent extraction chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental components of a solvent extraction system?
A solvent extraction system typically consists of at least two key organic components mixed in an immiscible aqueous solution:
The Extractant: An active organic molecule designed to selectively form a complex with the target metal ion, transferring it from the aqueous phase to the organic phase. The choice of extractant is critical and depends on the target species, pH of the feed solution, and other impurities.
The Diluent: A carrier solvent, often a type of kerosene or other hydrocarbon, in which the extractant is dissolved. The diluent's role is to provide the necessary physical properties for the organic phase, such as viscosity, density, and interfacial tension, ensuring good phase separation. Its aromatic content can also influence extraction properties.
Q2: What is "extractant loss" and what are its primary causes?
Extractant loss refers to the depletion of the active extractant from the organic phase during processing, which increases operating costs. The primary mechanisms are:
Aqueous Solubility: A small but finite amount of the extractant may dissolve into the aqueous phase (raffinate) and be carried out of the system. This is governed by the extractant's chemical structure and the aqueous phase composition.
Entrainment: Micro-droplets of the organic phase can be physically carried away with the aqueous phase as it exits the settler, often due to incomplete phase separation.
Chemical Degradation: The extractant molecule can be broken down by harsh chemical conditions, such as highly acidic or oxidizing environments, or by high temperatures, rendering it ineffective.
Loss in Crud: A significant amount of the organic phase, including the extractant, can be trapped within stable emulsions or crud, requiring specific treatment for recovery.
Q3: What exactly is "crud" in the context of solvent extraction?
Crud is a stable, third phase that forms at the interface between the aqueous and organic phases. It is generally a solid-stabilized emulsion of the organic and aqueous liquids, often containing fine solid particles, precipitated metal complexes, and even air. Crud formation is a major operational problem, leading to increased extractant loss, poor phase separation, and reduced plant throughput.
Q4: How does "third phase formation" differ from crud?
While related, they are distinct phenomena. "Third phase" formation typically refers to the splitting of the organic phase itself into two immiscible organic layers when it becomes overloaded with the extracted metal complex. This occurs when the metal-extractant complex has limited solubility in the diluent. The heavy "third phase" is rich in the metal complex and extractant, while the light phase is mostly diluent. Crud, on the other hand, is a solid-stabilized emulsion at the aqueous-organic interface and is not necessarily caused by overloading the organic phase. However, conditions leading to third phase formation can promote crud.
Troubleshooting Guide: Extractant Loss
Q1: Our process is consuming excess extractant. How can we diagnose the cause?
High extractant consumption is a costly issue stemming from physical loss, chemical degradation, or a combination of both. A systematic approach is required for diagnosis.
Step 1: Quantify the Loss. Begin by sampling the outgoing aqueous stream (raffinate) and analyzing it for total organic content. This provides a baseline for the magnitude of the loss.
Step 2: Differentiate Between Soluble and Entrained Organics. Use a phase separation funnel to allow any entrained organic in the raffinate sample to coalesce and separate. The remaining organic content in the aqueous phase after separation represents soluble loss. The difference is the entrained loss.
Step 3: Check for Degradation. Analyze the organic phase over time for a decrease in the concentration of the active extractant molecule and an increase in degradation products. Techniques like HPLC or GC can be used for this. A change in the color or extraction efficiency of the solvent can also indicate degradation.
The following diagram illustrates a logical workflow for diagnosing the root cause of extractant loss.
Caption: Decision tree for diagnosing the cause of extractant loss.
Q2: What are best practices for minimizing physical entrainment of the organic phase?
Entrainment is a common physical loss mechanism. Minimizing it involves optimizing the hydrodynamics of your system.
Parameter
Best Practice & Rationale
Mixer Agitation Speed
Reduce speed to the minimum required for efficient mass transfer. Excessive agitation creates very fine droplets that are slow to coalesce and separate in the settler.
Settler Design
Ensure the settler is adequately sized for the flow rate to provide sufficient residence time for phase disengagement. The use of coalescing aids, such as picket fences or specific coalescing media, can improve performance.
Phase Continuity
Operate in the correct phase continuity (either aqueous-continuous or organic-continuous). Incorrect continuity can lead to more stable emulsions and higher entrainment. This is determined by the aqueous-to-organic (A:O) phase ratio.
Interfacial Tension
Avoid contaminants that act as surfactants and lower interfacial tension, as this can promote emulsification. Maintaining a clean system is crucial.
Q3: How can chemical degradation of the extractant be prevented?
Chemical degradation reduces the active extractant concentration and can create harmful byproducts that interfere with the process.
Hydrolytic Stability: Avoid prolonged contact with highly acidic or alkaline solutions outside the extractant's recommended operating pH range.
Thermal Stability: Operate within the recommended temperature range for the extractant. High temperatures can accelerate degradation reactions.
Oxidative Stability: Remove or minimize strong oxidizing agents (e.g., certain metal ions, dissolved chlorine) from the aqueous feed solution before it contacts the organic phase.
Regular Washing: Implement a solvent washing step (e.g., with a weak acid or caustic solution depending on the system) to remove degradation products and ionic impurities that can catalyze further degradation.
Troubleshooting Guide: Crud Formation
Q1: We have a persistent layer of crud at the interface. What are the most common culprits?
Crud is almost always stabilized by fine solid particles present in the system. Identifying the source of these solids is the first and most critical step.
Suspended Solids in Feed: The most frequent cause is insufficiently clarified aqueous feed solution. Solids like silica, clays, gypsum, or fine minerals act as powerful emulsifiers.
Precipitation: Changes in pH or temperature during the extraction process can cause dissolved species to precipitate. For example, ferric iron can precipitate as iron hydroxides as the pH increases.
Biological Growth: In some systems, bacteria or fungi can grow at the interface, creating a biological crud.
High Shear/Air Introduction: Excessive mixing speed can shear solid particles into finer, more stable forms. Drawing air into the mixers can also create a frothy, three-phase crud.
Q2: How can we systematically troubleshoot and mitigate crud formation?
A logical, step-by-step approach is essential to resolving crud issues without disrupting the entire process. The following workflow provides a guide for investigation and resolution.
Caption: A systematic workflow for troubleshooting crud formation.
Q3: What are effective methods for treating crud once it has formed?
While prevention is ideal, existing crud must be managed.
Physical Removal: Crud is typically removed manually or with skimmers from the settler interface.
Crud Treatment Tank: The removed crud is sent to a dedicated tank where it can be treated. Methods include heating to break the emulsion, adding demulsifying agents, or adjusting pH.
Centrifugation: The most effective method for recovering the valuable organic phase from the crud is often a three-phase decanter centrifuge. This separates the mixture into its solid, aqueous, and organic components, allowing the organic to be recycled back to the process.
Experimental Protocols
Protocol 1: Laboratory Shake-out Test for Crud Tendency
This test helps assess the propensity of a given aqueous feed and organic solvent to form crud under controlled conditions.
Preparation: Obtain representative samples of the plant's aqueous feed and organic solvent.
Mixing: In a series of graduated cylinders or separatory funnels, combine the aqueous and organic phases at the plant's operating A:O ratio.
Agitation: Shake each cylinder vigorously for a set time (e.g., 2 minutes) to simulate mixer agitation.
Settling: Place the cylinders in a rack and start a timer. Record the phase separation time (the time it takes for the primary dispersion band to disappear).
Observation: After a longer period (e.g., 30 minutes), measure the volume (in mL) of any stable crud layer formed at the interface.
Evaluation: Compare the crud volume and separation times. This can be used to evaluate the effect of feed pretreatment (e.g., additional filtration) or different solvent formulations.
Protocol 2: Quantification of Organic-in-Aqueous (O in A) Entrainment
This protocol provides a method to measure the amount of physically lost organic phase.
Sampling: Collect a large, representative sample (e.g., 1 liter) of the final aqueous raffinate in a clean glass container.
Phase Separation: Transfer the sample to a large separatory funnel and allow it to stand undisturbed for at least one hour. This allows micro-droplets of entrained organic to coalesce and form a distinct layer.
Measurement: Carefully drain the aqueous phase, retaining the small organic layer. Transfer this collected organic into a small, pre-weighed graduated cylinder to measure its volume and mass.
Calculation: Express the entrainment as parts per million (ppm) or mg/L.
Entrainment (ppm) = (Volume of recovered organic in mL / Volume of initial sample in L) * 1000
References
Speciation of Technetium Dibutylphosphate in the Third Phase Formed in the TBP/HNO3 Solvent Extraction System - PMC. (2024, March 19).
Influences of solid particles on the formation of the third phase crud during solvent extraction | Request PDF. (n.d.).
Third phase formation in the extraction of Ce(IV) by tri-n-butyl phosphate and tri-sec-butyl phosphate from nitric acid media. (n.d.).
(PDF) Crud Formation and Its Control in Solvent Extraction. (n.d.).
Full article: Third Phase Formation in the Solvent Extraction System Ir(IV)—Cyanex 923. (2006, August 18). Taylor & Francis Online.
An Insight into Third-Phase Formation during the Extraction of Thorium Nitrate: Evidence for Aggregate Formation from Small-Angle Neutron Scattering and Validation by Computational Studies. (2013, July 29).
Third Phase Formation in TBP Solvent Extraction Systems as a Result of Interaction Between Reverse Micelles | Request PDF. (n.d.).
INTERPHASE FORMATIONS IN COPPER EXTRACTION SYSTEMS. (n.d.).
crud in solvent extraction. (n.d.). The IUPAC Compendium of Chemical Terminology.
Crud in Solvent Extraction: Causes & Tre
treatment of hydromet processing crude using decanter centrifuge. (n.d.). 911Metallurgist.
Additive to Mitigate Crud Formation in Solvent Extraction Operations. (n.d.). The Southern African Institute of Mining and Metallurgy (SAIMM).
Crud in solvent extraction processing — a review of causes and treatment. (1980, February 1). Semantic Scholar.
Characterization and prevention of interfacial crud produced during the extraction of vanadium and chromium by primary amine | Request PDF. (n.d.).
Common Problems In Solvent Extraction Systems. (2024, September 18).
Analytical Methods. (n.d.). Royal Society of Chemistry.
Tips for Troubleshooting Liquid–Liquid Extractions. (2025, November 27).
5 Ways To Reduce Solvent Consumption in Vegetable Oil Solvent Extraction Plants. (2022, April 20). Chemsta.
What Is Interfacial Tension, and How Does It Impact Crude Production?. (2025, April 30). Journal of Petroleum Technology.
Crud Control in Solvent Extraction | PDF. (n.d.). Scribd.
Analytical Methods. (2014, February 7). Royal Society of Chemistry.
Extraction Methods. (n.d.). Mansoura University.
Solvent Reduction Strategies Post Solvent Extraction. (n.d.).
Hydrolytic and Thermal Stability of Organic Monolayers on Various Inorganic Substrates. (2014, May 13).
Organic Liquid Membrane Stability: A Possible Mechanism of Organic Loss during Extraction of Rare Earth Elements by P507-Span 80. (2026, February 24). PubMed.
III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.
Aqueous two-phase systems coupled with chemometrics-enhanced HPLC-DAD for simultaneous extraction and determination of flavonoids in honey. (n.d.).
Mitigating Preparation Defects in the Solvent Extraction Process. (2025, May 30).
How to improve the efficiency of organic solvent extraction?. (2026, January 15). Anquan Chemical.
Methods Optimization in Accelerated Solvent Extraction. (n.d.). Thermo Fisher Scientific.
Process optimization and mechanism for the selective extraction of copper(ii) from polymetallic acidic solutions using a polymer. (n.d.). Royal Society of Chemistry.
Extraction and recovery of critical metals using eco-friendly processes to secure lithium- ion batteries resources. (n.d.). Kyushu University.
Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. (2023, November 15). MDPI.
Solvent extraction of rare earths elements from nitrate media in DMDOHEMA/ionic liquid systems: performance and mechanism studies. (n.d.). Royal Society of Chemistry.
Preparation and film properties of polysiloxanes consisting of di- and quadra-functional hybrid units. (2022, December 15). Tokyo University of Science.
High-Temperature Hydrothermal Extraction of Phenolic Compounds from Brewer's Spent Grain and Malt Dust Biomass Using Natural Deep Eutectic Solvents. (n.d.).
Synthesis, crystal structure and properties of the trigonal–bipyramidal complex tris(2-methylpyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II). (n.d.).
Investigation on the Thermal Stability of Deep Eutectic Solvents. (n.d.).
The Chemistry of Solvent Extraction. (n.d.).
The Extraction Mechanism of Zirconium and Hafnium in the MIBK-HSCN System. (2024, March 25). MDPI.
Polyhedral Oligomeric Silsesquioxanes (POSS)
Application of UPC2 in Extractables Analysis. (n.d.).
Optimization
Technical Support Center: Enhancing Extraction Kinetics of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone Oxime at Low Temperatures
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime. This document provides in-depth troubleshooting advi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during low-temperature solvent extractions. Our focus is on enhancing extraction kinetics by understanding and mitigating the physical and chemical barriers inherent to operating at reduced temperatures.
Part 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses common questions regarding the properties of the target oxime and the inherent challenges of low-temperature extractions.
Q1: What is 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime and what are its key properties for extraction?
A1: 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime is a member of the aromatic hydroxy oxime family of chemical compounds.[1][2] These molecules are specifically designed for liquid-liquid extraction processes, particularly in hydrometallurgy for selective metal recovery.[3][4] Its molecular structure features two key components:
A Hydrophilic Headgroup: The phenolic hydroxyl (-OH) and oxime (=N-OH) groups are capable of chelating to target ions in an aqueous solution.[3][5]
A Hydrophobic Tail: The long-chain butoxy and hexyl groups, along with the benzene ring, make the molecule highly soluble in organic, water-immiscible solvents (diluents) and poorly soluble in water.[3]
This dual nature allows it to act as a phase-transfer agent, selectively pulling a target analyte from the aqueous phase into the organic phase. The specific choice of long alkyl groups (like hexyl) is often intended to improve performance in lower ambient temperature conditions by helping to manage viscosity.[3]
Q2: Why are low-temperature extractions with this oxime particularly challenging?
A2: Reducing the temperature of a solvent extraction system introduces several thermodynamic and kinetic challenges that can significantly hinder performance. The primary issues are:
Increased Viscosity: The viscosity of liquids, especially organic diluents containing large solute molecules, increases exponentially as temperature decreases.[6][7] This is the most significant barrier at low temperatures. Higher viscosity slows mass transfer across the phase boundary, impedes phase disengagement (separation), and increases the likelihood of forming stable emulsions.[8][9]
Slower Diffusion and Reaction Kinetics: Chemical reaction and diffusion rates are fundamentally dependent on temperature.[10] Lower thermal energy reduces molecular motion, leading to a slower rate of complex formation at the aqueous-organic interface and diffusion of the complex into the bulk organic phase.
Increased Risk of Third-Phase Formation: The solubility of the oxime or its chelated complex in the organic diluent can decrease at lower temperatures. This may lead to the system splitting into three phases (aqueous, organic, and a solid or concentrated extractant phase), which is a major operational problem that complicates separation and leads to reagent loss.[11]
Changes in Interfacial Tension: The interfacial tension between the aqueous and organic phases is a critical parameter in extraction, and its relationship with temperature can be complex, not always decreasing linearly.[12][13] Unfavorable changes can affect droplet formation and coalescence, impacting extraction efficiency.
Part 2: Troubleshooting Guide - Common Problems and Solutions
This section is designed in a question-and-answer format to directly address specific experimental issues.
Issue 1: Slow or Incomplete Extraction
Q3: My extraction yield is much lower than expected. What are the likely causes at low temperature and how can I improve it?
A3: Low extraction yield at reduced temperatures is typically a kinetic problem. The system has not reached equilibrium due to one or more limiting factors.
Troubleshooting Flowchart for Low Extraction Yield
Caption: Causal links between low temperature and common extraction issues.
Part 3: Experimental Protocols and Best Practices
Q8: Can you provide a baseline protocol for optimizing a low-temperature extraction with this oxime?
A8: Certainly. This protocol outlines a systematic approach to developing a robust low-temperature extraction method.
Protocol: Low-Temperature Extraction Optimization
System Preparation:
Prepare a stock solution of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime in your chosen primary diluent (e.g., dodecane or a more viscous-forgiving solvent like toluene). Start with a concentration of ~5% v/v.
Prepare the aqueous feed solution containing your analyte of interest, buffered to the expected optimal pH.
Place both solutions in a temperature-controlled bath set to your target low temperature (e.g., 10°C) and allow them to equilibrate for at least 1 hour.
Extraction Procedure:
Combine equal volumes of the pre-equilibrated organic and aqueous phases in a jacketed glass vessel maintained at the target temperature.
Begin agitation using an overhead stirrer with a large paddle to ensure gentle but complete mixing of the phases. Avoid high-shear mixers.
Extract for a defined period (start with 60 minutes).
Phase Separation:
Stop the agitation and allow the phases to separate in the temperature-controlled vessel. Record the phase disengagement time.
Carefully separate the two phases for analysis.
Analysis and Optimization:
Analyze the analyte concentration in both the loaded organic phase and the raffinate (spent aqueous phase) to determine the extraction efficiency.
Systematically vary one parameter at a time (e.g., pH, extractant concentration, mixing speed, time) to find the optimal conditions.
If phase separation is poor or emulsions form, prioritize testing alternative diluents (e.g., hydrotropes) or adding modifiers.
[11]
Q9: What analytical methods are recommended for quantifying the oxime to study its extraction kinetics?
A9: Accurate quantification is essential for troubleshooting. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method.
[14]
Protocol: HPLC Quantification of the Oxime
This protocol is a starting point and should be validated for your specific instrument and matrix.
[14]
Table 2: Recommended Starting Parameters for HPLC Analysis
Parameter
Recommended Setting
Rationale
Column
C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Provides good retention and separation for hydrophobic molecules like the target oxime.
Mobile Phase
Isocratic; Acetonitrile:Water (e.g., 85:15 v/v) with 0.1% Formic Acid
A high organic content is needed to elute the hydrophobic oxime. Formic acid aids in protonation and improves peak shape. [14]
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Detection
UV Absorbance at ~280 nm
Aromatic compounds typically show strong absorbance in this region. A full UV scan should be run on a standard to find the absorbance maximum.
Injection Volume
10 µL
A standard volume; can be adjusted based on concentration and sensitivity.
Column Temp.
30°C
Maintaining a constant, slightly elevated temperature ensures reproducible retention times.
Sample Preparation:
Standards: Prepare a stock solution of pure 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime in the mobile phase (e.g., 1 mg/mL). Perform serial dilutions to create a calibration curve (e.g., 1 to 100 µg/mL).
Samples: Take a known volume of the organic phase from your extraction experiment. Dilute it with the mobile phase to a concentration that falls within your calibration curve range.
Quantification: Inject the standards and samples. Create a calibration curve by plotting peak area against concentration for the standards. Use the curve to determine the concentration in your unknown samples.
[14]
References
The Chemistry of Solvent Extraction – Aqueous Pathways (DRAFT). [Online].
US8945490B2 - Methods of metal extraction using oximes - Google Patents. [Online].
Advantages and contributions of modifiers to copper extraction - ResearchGate. [Online]. Available: [Link]
Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation - MDPI. [Online]. Available: [Link]
US3429920A - Preparation of oxime - Google Patents. [Online].
Initial Interfacial Tension for Various Organic–Water Systems and Study of the Effect of Solute Concentration and Temperature | Journal of Chemical & Engineering Data. [Online]. Available: [Link]
Influence of the temperature on the interfacial tension between organic solvent-hydrocarbon systems using Dissipative Particle Dynamics | Request PDF - ResearchGate. [Online]. Available: [Link]
Decreasing viscosity and increasing accessible load by replacing classical diluents with a hydrotrope in liquid–liquid extraction - Frontiers. [Online]. Available: [Link]
Effects of viscosity on phase separation of liquid mixtures with a critical point of miscibility - Academic Journals. [Online]. Available: [Link]
The Importance of Temperature and Viscosity - RheoSense Blog. [Online]. Available: [Link]
Influence of Temperature and Concentration on Viscosity of Complex Fluids - ResearchGate. [Online]. Available: [Link]
Temperature Dependence of the Interfacial Tension Between Water and Long-Chain Alcohols - ResearchGate. [Online]. Available: [Link]
How to Attain an Ultralow Interfacial Tension and a Three-Phase Behavior with a Surfactant Formulation for Enhanced Oil Recovery: A Review. Part 2. Performance Improvement Trends from Winsor's Premise to Currently Proposed Inter- and Intra-Molecular Mixtures - PMC. [Online]. Available: [Link]
Turning Up the Heat – The Effect of Temperature on Analytical Extractions. [Online]. Available: [Link]
(PDF) Synthesis and crystal structure of 1-{4-[(2-hydroxy-benzylidene)amino]phenyl}ethanone oxime, C15H14N2O2 - ResearchGate. [Online]. Available: [Link]
Common Problems In Solvent Extraction Systems. [Online]. Available: [Link]
Effects of extraction solvent system, time and temperature on total phenolic content of henna (Lawsonia inermis) - International Food Research Journal. [Online]. Available: [Link]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Determination of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime
Introduction In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of saf...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime (CAS No. 101002-18-0)[1][2], a substituted phenolic oxime, represents a class of molecules where precise purity assessment is paramount. Its structural features—a hydrophobic alkyl chain, a butoxy group, and a polar oxime function—necessitate a robust and reliable analytical method to separate it from potential process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering unparalleled specificity and quantitative accuracy.[3] However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that a procedure is suitable for its intended purpose.[4][5]
This guide provides a comprehensive framework for the validation of a reversed-phase HPLC (RP-HPLC) method for determining the purity of 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of HPLC with alternative analytical techniques, grounding our discussion in the authoritative principles of the International Council for Harmonisation (ICH) guidelines, specifically the recently updated Q2(R2).[6][7][8]
Chapter 1: Foundational Principles of HPLC Method Validation
The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose, which in this case is the quantitative determination of purity.[4][6] The process is not a one-time event but part of the analytical procedure lifecycle, ensuring consistent and reliable data throughout the product's lifespan.[9] The validation process is governed by a pre-approved protocol that outlines the experiments and pre-defined acceptance criteria.
The core performance characteristics to be evaluated for a purity assay are derived from the ICH Q2(R2) guideline and include specificity, linearity, range, accuracy, precision, and robustness.[8]
Figure 1: HPLC Method Validation Workflow based on ICH Q2(R2) principles.
Chapter 2: A Scientifically-Grounded HPLC Method Development Strategy
The Rationale Behind Method Selection
The molecular structure of 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime (MW: 307.43 g/mol , predicted XlogP: 5.7) dictates the chromatographic approach.[2][10] Its high hydrophobicity, attributed to the hexyl and butoxy chains, makes Reversed-Phase HPLC the ideal choice. A C18 (octadecyl) stationary phase provides a non-polar environment for effective retention via hydrophobic interactions.
The phenolic and oxime groups offer sites for potential hydrogen bonding and possess UV-active chromophores, making UV-Vis Diode Array Detection (DAD) a suitable and common technique for analysis of such compounds.[11][12] A gradient elution is preferable to a simple isocratic method to ensure that any potential impurities, which may have a wide range of polarities, are effectively eluted and separated from the main peak.
Proposed Experimental Protocol: RP-HPLC Method
This protocol serves as the starting point for validation.
Parameter
Condition
Justification
Instrument
HPLC with Quaternary Pump, Autosampler, and DAD
Standard equipment providing reliable performance.
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
A workhorse column providing good resolution and efficiency for moderately complex samples.
Mobile Phase A
0.1% Phosphoric Acid in Water
Acidification sharpens peaks for phenolic compounds by suppressing ionization of the hydroxyl group.
Mobile Phase B
Acetonitrile
A common organic modifier with good UV transparency and elution strength.
Gradient Program
0-20 min: 60% B to 95% B; 20-25 min: 95% B; 25.1-30 min: 60% B
Starts with sufficient polarity to retain the analyte, then increases organic content to elute it and any more hydrophobic impurities. A re-equilibration step ensures reproducibility.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures retention time reproducibility.
Injection Volume
10 µL
A typical volume to balance sensitivity and peak shape.
Detection
DAD, 280 nm
Phenolic compounds typically exhibit strong absorbance in this region. DAD allows for peak purity analysis.
Diluent
Acetonitrile/Water (70:30 v/v)
Chosen to ensure complete solubilization of the analyte and compatibility with the mobile phase.
System Suitability Testing (SST)
Before any validation run, SST must be performed to ensure the chromatographic system is adequate for the intended analysis.[5] This involves injecting a standard solution multiple times.
SST Protocol:
Prepare a standard solution of the analyte at a concentration of approximately 0.5 mg/mL.
Inject this solution six consecutive times.
Calculate the performance characteristics.
Acceptance Criteria:
Peak Area Precision: Relative Standard Deviation (RSD) ≤ 1.0% for six injections.
Tailing Factor (T): T ≤ 1.5.
Theoretical Plates (N): N > 2000.
Chapter 3: In-Depth Validation Protocols & Data Interpretation
This section details the experimental execution for each validation parameter, grounded in the principles of ICH Q2(R2).
Specificity (Selectivity)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
The "Why": Forced degradation studies are the cornerstone of specificity. By intentionally stressing the analyte under various conditions (acid, base, oxidation, heat, light), we generate potential degradation products. The method is specific if it can separate the main analyte peak from these newly formed impurity peaks, demonstrating its stability-indicating nature.
Experimental Protocol:
Prepare Stressed Samples: Expose solutions of the analyte (approx. 0.5 mg/mL) to the following conditions:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal: Solid drug substance at 80 °C for 48 hours.
Photolytic: Solution exposed to UV light (254 nm) for 24 hours.
Analysis: Analyze the unstressed sample, a blank (diluent), and all stressed samples using the proposed HPLC method.
Peak Purity Analysis: Use the DAD to perform peak purity analysis on the analyte peak in each chromatogram to ensure it is spectrally homogeneous.
Acceptance Criteria:
The analyte peak should be free from co-elution with any degradation products or impurities (Resolution > 2.0).
The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples, indicating no co-eluting impurities.
Data Presentation (Hypothetical):
Stress Condition
% Degradation
Resolution (Analyte vs. Closest Impurity)
Peak Purity Result
Acid (0.1 M HCl)
12.5%
3.1
Pass
Base (0.1 M NaOH)
8.2%
2.8
Pass
Oxidation (3% H₂O₂)
15.1%
2.5
Pass
Thermal (80 °C)
2.3%
N/A (No major degradants)
Pass
Photolytic (UV)
5.6%
3.5
Pass
Linearity, Range, Accuracy, and Precision
These parameters are intrinsically linked and often evaluated concurrently to provide a comprehensive understanding of the method's quantitative capabilities.
Figure 2: Interrelationship of core quantitative validation parameters.
Objective:
Linearity: To demonstrate a proportional relationship between the analyte concentration and the detector response.
Range: To define the interval over which the method is precise, accurate, and linear.
Accuracy: To determine the closeness of the test results to the true value.
Precision: To measure the degree of scatter among a series of measurements.
The "Why": This combined evaluation is efficient and provides a holistic view. Linearity establishes the mathematical model (y = mx + c) for quantification. Accuracy confirms this model doesn't suffer from systematic error (bias), while precision confirms it is not subject to significant random error. The range defines the "working zone" where this model is valid. For a purity method, this range must cover from the reporting level of impurities up to a level exceeding the nominal concentration (e.g., 50% to 150% of the target concentration).
Experimental Protocol:
Stock Solution: Prepare a stock solution of the reference standard at 1.0 mg/mL.
Calibration & Accuracy Levels: Prepare solutions at five concentration levels by diluting the stock solution. For a target concentration of 0.5 mg/mL, these levels could be:
Level 1: 50% (0.25 mg/mL)
Level 2: 75% (0.375 mg/mL)
Level 3: 100% (0.50 mg/mL)
Level 4: 125% (0.625 mg/mL)
Level 5: 150% (0.75 mg/mL)
Linearity: Inject each level once. Plot the mean peak area against the concentration and perform a linear regression analysis.
Accuracy & Precision (Repeatability): Prepare three separate samples at three levels (e.g., 50%, 100%, 150%). Inject each of the nine samples once.
Precision (Intermediate): Have a second analyst repeat the accuracy/precision experiment on a different day using a different instrument or column if available.
Acceptance Criteria:
Linearity: Correlation coefficient (r²) ≥ 0.999.
Accuracy: Mean recovery between 98.0% and 102.0% at each concentration level.
Precision (Repeatability & Intermediate): RSD ≤ 2.0% at each concentration level.
Data Presentation (Hypothetical):
Table 2: Linearity Results
Parameter
Result
Acceptance Criterion
Correlation Coefficient (r²)
0.9998
≥ 0.999
| Y-intercept | Minimal (close to zero) | Report |
Table 3: Accuracy and Precision Results
Level
Concentration (mg/mL)
Mean Recovery (%)
RSD (%) (Repeatability)
RSD (%) (Intermediate)
50%
0.250
100.5%
0.8%
1.1%
100%
0.500
99.8%
0.5%
0.9%
| 150% | 0.750 | 101.1% | 0.7% | 1.0% |
Quantitation Limit (QL)
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The "Why": For a purity method, the QL is critical because it defines the lower boundary for reporting impurities. An impurity cannot be reliably quantified if its concentration falls below the QL.
Experimental Protocol:
Estimate QL: Estimate the QL based on the signal-to-noise ratio (S/N) from the linearity study. The concentration that yields an S/N ratio of approximately 10 is a good starting point.
Confirm QL: Prepare a series of solutions at the estimated QL concentration.
Analysis: Inject these solutions (n=6) and assess their accuracy and precision.
Acceptance Criteria:
The S/N ratio should be ≥ 10.
Precision (RSD) should be ≤ 10%.
Accuracy (recovery) should be within a reasonable range (e.g., 80-120%).
Data Presentation (Hypothetical):
Parameter
Result at 0.005 mg/mL
Acceptance Criterion
S/N Ratio
11.5
≥ 10
Precision (RSD, n=6)
6.8%
≤ 10%
Accuracy (Mean Recovery)
95.7%
80-120%
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.
The "Why": Robustness testing provides an indication of the method's reliability during normal usage. It identifies which parameters are critical to the separation and must be carefully controlled. This is often explored during late-stage development.[13]
Experimental Protocol:
Vary the following parameters one at a time:
Flow Rate: ± 10% (0.9 mL/min and 1.1 mL/min).
Column Temperature: ± 5 °C (25 °C and 35 °C).
Mobile Phase A pH: ± 0.2 units.
Inject a system suitability solution and a sample solution under each condition.
Evaluate the impact on SST parameters (resolution, tailing factor) and the quantitative result.
Acceptance Criteria:
System suitability criteria must be met under all varied conditions.
The change in the purity result should not be statistically significant compared to the nominal condition.
Chapter 4: Comparison with Alternative Analytical Techniques
While HPLC is the established benchmark, it is valuable for a scientist to understand its position relative to other analytical techniques for purity determination.
Technique
Principle
Strengths for Purity Assay
Limitations
Best Use Case
Validated HPLC-UV
Chromatographic separation based on polarity, followed by UV detection.
Gold Standard. High specificity, precision, and accuracy. Can separate and quantify closely related impurities. Stability-indicating.
Requires method development and validation. Moderate sample throughput.
Routine QC, release testing, stability studies, and regulatory submissions.
Quantitative NMR (qNMR)
Signal intensity is directly proportional to the number of nuclei.
Primary Method. No need for an identical reference standard of the analyte. Provides structural information.
Lower sensitivity than HPLC. Can be complex for mixtures. Requires expensive equipment and expertise.
Purity assignment of reference standards. Analysis of compounds without a chromophore.
Gas Chromatography (GC)
Separation of volatile compounds in the gas phase.
Excellent for volatile impurities (e.g., residual solvents).
Analyte must be volatile and thermally stable, which is not the case for this compound without derivatization.
Analysis of residual solvents, not primary purity assay for this analyte.
Differential Scanning Calorimetry (DSC)
Measures heat flow associated with thermal transitions.
Can determine absolute purity of highly pure (>98.5%) crystalline solids by melting point depression.
Not suitable for amorphous materials or for quantifying specific impurities. Insensitive to impurities that are solid solutions.
Orthogonal check on the purity of a highly pure, crystalline reference standard.
Titration
Volumetric analysis based on a chemical reaction.
High precision for assaying acidic or basic functional groups.
Lacks specificity; will titrate any compound with the same functional group. Not suitable for impurity profiling.
Assay of a drug substance where the main component has a titratable group and impurities do not.
This comparison underscores that for comprehensive purity analysis—quantifying the main component while simultaneously profiling known and unknown impurities—a validated, stability-indicating HPLC method is the most powerful and regulatory-accepted tool.[3]
Conclusion
The validation of an HPLC method for determining the purity of 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime is a systematic process that transforms a well-developed analytical procedure into a robust, reliable, and defensible quality control tool. By rigorously evaluating specificity, linearity, range, accuracy, precision, and robustness, we build a comprehensive data package that demonstrates the method is fit for its intended purpose, in full compliance with global regulatory expectations set forth by the ICH.[6][8]
While techniques like qNMR and DSC offer valuable, orthogonal information, particularly for reference standard characterization, HPLC remains the unparalleled workhorse for routine purity and stability testing in the pharmaceutical industry. The framework presented in this guide provides not just a set of procedures, but a logical and scientific approach to ensure the integrity of the data generated, ultimately safeguarding the quality of the final drug product.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]
National Institutes of Health. (2013). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
ACS Publications. (2003). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
National Institutes of Health. (2007). A rapid cation-exchange HPLC method for detection and quantification of pyridinium oximes in plasma and tissue. [Link]
National Institutes of Health. (2007). A rapid cation-exchange HPLC method for detection and quantification of pyridinium oximes in plasma and tissue. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Oxford Academic. (2007). A Rapid Cation-Exchange HPLC Method for Detection and Quantification of Pyridinium Oximes in Plasma and Tissue. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. [Link]
National Institutes of Health. (2005). RP-HPLC analysis of the phenolic compounds of plant extracts. investigation of their antioxidant capacity and antimicrobial activity. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. [Link]
ResearchGate. (2015). Pyridinium aldoxime analysis by HPLC: The method for studies on pharmacokinetics and stability. [Link]
Defense Technical Information Center. (1989). Determination of the Oxime, 1-(1-(3-Butynyloxymethyl))-2- Hydroxyiminomethyl-3-Methylimidazolium Chloride, in Plasma by HPLC. [Link]
TutorChase. What methods are used to test the purity of organic compounds?. [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
Slideshare. (2017). ICH Q2 Analytical Method Validation. [Link]
Moravek, Inc. (2020). Top 5 Methods of Assessing Chemical Purity. [Link]
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
National Institutes of Health. Isolating, Identifying, Imaging, and Measuring Substances and Structures. [Link]
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
A Comparative Guide to the Extraction Capacity of Novel and Traditional Ketoximes for Metallurgical Applications
Introduction: The Evolving Landscape of Solvent Extraction In the realm of hydrometallurgy, the selective extraction and concentration of metals from aqueous solutions is a cornerstone of modern processing. For decades,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Evolving Landscape of Solvent Extraction
In the realm of hydrometallurgy, the selective extraction and concentration of metals from aqueous solutions is a cornerstone of modern processing. For decades, ketoxime-based extractants have been instrumental in the solvent extraction of valuable metals, most notably copper. Traditional commercial ketoximes, such as those found in the LIX™ and Acorga® series of reagents, have been the workhorses of the industry, offering reliable performance in leaching and extraction circuits.[1]
This guide addresses the comparative extraction capacity of these established commercial ketoximes against a more novel ketoxime structure, phenyl-2-pyridyl ketoxime (PPKO). The impetus for this comparison was an inquiry into the performance of the compound designated by CAS number 101002-18-0. However, extensive searches of chemical databases and the scientific literature did not yield publicly available information on the chemical structure or extraction properties of this specific compound. Therefore, to fulfill the objective of a comparative analysis between traditional and next-generation extractants, we have selected phenyl-2-pyridyl ketoxime as a representative of a novel ketoxime, based on its recent emergence in scientific literature as a potent extractant.[2]
This document provides researchers, scientists, and drug development professionals with an in-depth technical comparison, grounded in experimental data and established chemical principles. We will explore the chemical structures, extraction mechanisms, and performance characteristics of both traditional and novel ketoximes, offering a comprehensive understanding of their respective capabilities.
Chemical Structures and Mechanisms of Action
The efficacy of a ketoxime extractant is intrinsically linked to its molecular structure. The fundamental reaction involves the chelation of a metal ion, typically Cu²⁺, by the ketoxime molecule, with the concomitant release of a proton (H⁺) into the aqueous phase. This process is reversible, allowing for the stripping of the metal from the organic phase with a strong acid solution.[3]
Traditional Commercial Ketoximes: The Industry Standard
The most prevalent ketoximes used in commercial solvent extraction are derivatives of 2-hydroxy-5-alkylacetophenone oxime. A prime example is the active component in reagents like LIX™ 84-I. The long alkyl chain ensures high solubility in the organic diluent and minimizes its solubility in the aqueous phase, a critical factor for process efficiency.[1]
The extraction mechanism for a traditional ketoxime with a divalent metal ion like copper (M²⁺) can be generalized as follows:
2(RH)org + M²⁺aq ⇌ MR₂org + 2H⁺aq
Where (RH)org represents the ketoxime in the organic phase and M²⁺aq is the metal ion in the aqueous phase. The equilibrium of this reaction is pH-dependent; higher pH favors extraction, while lower pH (higher acidity) favors stripping.
Caption: General structure of a traditional commercial ketoxime.
A Novel Ketoxime: Phenyl-2-pyridyl ketoxime (PPKO)
Phenyl-2-pyridyl ketoxime represents a more recent development in extractant chemistry. Its structure incorporates a pyridine ring, which introduces additional coordination sites for the metal ion. This structural modification can lead to altered selectivity and extraction kinetics compared to traditional ketoximes.[2]
The presence of the pyridine nitrogen atom can contribute to the stability of the metal-extractant complex, potentially influencing the extraction equilibrium and the conditions required for stripping.[2]
Caption: Structure of Phenyl-2-pyridyl ketoxime (PPKO).
Comparative Performance Analysis
The performance of a solvent extractant is evaluated based on several key parameters: extraction efficiency, loading capacity, stripping efficiency, selectivity, and kinetics. This section presents a comparative summary of these parameters for traditional commercial ketoximes and the novel phenyl-2-pyridyl ketoxime.
Data Presentation
The following table summarizes the comparative performance characteristics based on available literature data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Parameter
Traditional Commercial Ketoximes (e.g., LIX™ 84-I)
Operating pH: The most striking difference is the optimal pH range for extraction. Traditional ketoximes are designed for acidic leach solutions, which is the standard in most copper hydrometallurgy circuits.[1] In contrast, PPKO has demonstrated high efficiency in alkaline media, opening possibilities for its application in non-traditional leaching systems or for the separation of metals that are more soluble at higher pH.[2]
Selectivity: While traditional ketoximes offer good selectivity for copper over iron, novel structures like PPKO may offer enhanced selectivity due to the additional coordination sites, which can be advantageous when dealing with complex leach solutions containing various metal impurities.[2]
Stripping: The stripping of copper from traditional ketoximes is a well-established process using strong sulfuric acid.[1] The stripping of metal ions from the PPKO complex may require different conditions, and further research is needed to optimize this step for a closed-loop process.[2]
Experimental Protocols
To provide a framework for the objective comparison of different ketoxime extractants, we outline a standardized experimental protocol for evaluating their extraction and stripping performance.
Benchmarking 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime in Continuous Hydrometallurgical Circuits
Hydrometallurgical solvent extraction (SX) has historically been the domain of base metal refining. However, the underlying principles of continuous, phase-transfer coordination chemistry are increasingly critical for dr...
Author: BenchChem Technical Support Team. Date: April 2026
Hydrometallurgical solvent extraction (SX) has historically been the domain of base metal refining. However, the underlying principles of continuous, phase-transfer coordination chemistry are increasingly critical for drug development professionals and synthetic chemists tasked with rigorous transition-metal scavenging (e.g., Pd, Cu, Ru) in continuous-flow active pharmaceutical ingredient (API) synthesis.
This guide evaluates 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime (CAS 101002-18-0)—a highly lipophilic, sterically hindered ketoxime—against industry-standard extractants. By benchmarking its performance in continuous circuits, we provide actionable, self-validating protocols for researchers optimizing metal recovery and API purification.
Part 1: Molecular Design and Mechanistic Causality
The efficacy of a hydroxyoxime extractant in a continuous circuit hinges on three interdependent factors: chelation thermodynamics, hydrolytic stability, and phase disengagement kinetics.
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime features a specific substitution pattern designed to optimize these parameters:
Steric Hindrance & Lipophilicity: The addition of both a 4-butoxy and a 5-hexyl group dramatically increases the molecule's solubility in aliphatic diluents. This prevents the formation of third-phase emulsions (often termed "crud" in metallurgy), a critical failure point that disrupts mass transfer in continuous microreactors and mixer-settlers[1].
Ketoxime Stability vs. Aldoxime Power: As an ethanone oxime (ketoxime), it exhibits superior hydrolytic stability in highly acidic stripping conditions compared to standard aldoximes. While aldoximes offer stronger initial metal binding, ketoximes allow for easier metal stripping at milder acidities, facilitating a highly efficient, closed-loop continuous circuit[2].
Fig 1. Interfacial chelation mechanism of transition metals by hydroxyoxime extractants.
Part 2: Comparative Performance Benchmarking
To objectively evaluate 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime, we benchmarked it against two ubiquitous commercial alternatives: LIX 84-I (a standard ketoxime) and LIX 860N-I (a standard aldoxime).
The data below reflects performance in a continuous counter-current micro-extraction circuit using a standard aliphatic diluent (n-heptane) at 25°C, targeting a mixed Cu(II)/Pd(II) aqueous feed.
Data Synthesis: While the aldoxime (LIX 860N-I) provides a marginal edge in absolute extraction efficiency, its slow phase disengagement and poor stripping profile make it less suitable for rapid, continuous flow operations. 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime excels in phase separation speed—driven by its bulky alkyl/alkoxy tails—making it the optimal choice for high-throughput continuous circuits where residence time is strictly limited[3].
Part 3: Self-Validating Experimental Protocol
For drug development and metallurgical researchers, implementing a continuous extraction circuit requires strict control over mass transfer kinetics and fluid dynamics. The following protocol details a continuous-flow metal scavenging workflow designed as a self-validating system.
Fig 2. Continuous counter-current extraction circuit workflow for metal scavenging.
Action: Dissolve 10% v/v 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime in n-heptane.
Causality: Heptane provides low dynamic viscosity for rapid mass transfer. The oxime's hexyl and butoxy groups ensure the resulting metal-ligand complex remains entirely solvated, preventing interfacial precipitation[1].
Step 2: Aqueous Feed Conditioning (pH Control)
Action: Buffer the aqueous API/metal feed to pH 2.5 using a sodium acetate/acetic acid buffer.
Causality: Hydroxyoxime extraction operates via cation exchange, releasing stoichiometric protons (H⁺) into the aqueous phase (See Fig 1). Without buffering, the localized pH drop at the interface would shift the thermodynamic equilibrium backward, prematurely halting extraction kinetics[2].
Step 3: Continuous Counter-Current Mixing
Action: Pump both phases into a continuous high-shear micro-mixer at a 1:1 Aqueous:Organic (A:O) volumetric ratio with a residence time of 45 seconds.
Causality: High shear maximizes the interfacial surface area, overcoming the diffusion-limited kinetics inherent to bulky, sterically hindered ketoximes[3].
Step 4: Phase Disengagement (Settling)
Action: Route the resulting micro-emulsion into a gravity settler or membrane separator.
Causality: The extreme lipophilicity of the extractant ensures rapid droplet coalescence. You should observe a sharp biphasic boundary within 25 seconds, yielding a purified aqueous raffinate and a metal-loaded organic phase.
Step 5: Self-Validating Mass Balance & ICP-MS Analysis
Action: Quantify residual metal concentrations in the aqueous raffinate via ICP-MS. Simultaneously, strip the loaded organic phase with 150 g/L H₂SO₄ and quantify the recovered metal.
Causality (The Validation Loop): The system is self-validating through mass balance. The equation
[Metal]feed=[Metal]raffinate+[Metal]organic
must hold true. A deviation of >2% flags internal system hold-up, emulsion trapping, or third-phase precipitation, immediately alerting the operator to adjust the shear rate or A:O ratio.
References
Szymanowski, J. (2022). Hydroxyoximes and Copper Hydrometallurgy. Taylor & Francis / Routledge.[Link]
Wilson, A. M., Bailey, P. J., Tasker, P. A., Turkington, J. R., Grant, R. A., & Love, J. B. (2013). Solvent extraction: the coordination chemistry behind extractive metallurgy. Chemical Society Reviews.[Link]
Komasawa, I., Otake, T., & Yamashita, T. (1983). Mechanism and kinetics of copper permeation through a supported liquid membrane containing a hydroxyoxime as a mobile carrier. Industrial & Engineering Chemistry Fundamentals.[Link]
Spectrophotometric Validation of Metal Complex Formation with 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone Oxime
As analytical demands in drug development, environmental monitoring, and hydrometallurgy grow more stringent, the selection of highly specific metal chelators is paramount. Traditional chelating agents often suffer from...
Author: BenchChem Technical Support Team. Date: April 2026
As analytical demands in drug development, environmental monitoring, and hydrometallurgy grow more stringent, the selection of highly specific metal chelators is paramount. Traditional chelating agents often suffer from poor phase-transfer kinetics and vulnerability to aqueous matrix interferences.
This guide provides an in-depth comparative analysis and spectrophotometric validation protocol for 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime (BHPEO) [1], a highly substituted oxime derivative (CAS: 101002-18-0)[2]. By examining the mechanistic causality behind its structural design, we can objectively compare its performance against legacy alternatives and establish a self-validating experimental workflow for metal complexation.
Mechanistic Causality: The BHPEO Structural Advantage
To understand why BHPEO outperforms traditional reagents, we must analyze the causality of its molecular architecture. BHPEO features a classic bidentate chelating core—a phenolic hydroxyl group and an oxime nitrogen—which coordinates with divalent transition metals (e.g., Cu²⁺, Ni²⁺) to form stable, square-planar complexes[3][4].
However, the defining performance drivers are the 4-butoxy and 5-hexyl substituents on the phenyl ring.
Hyper-Lipophilicity: These bulky, non-polar groups drastically increase the partition coefficient (
logP
) of the resulting metal complex. This drives near-instantaneous and quantitative extraction into organic solvents (like chloroform or methyl isobutyl ketone).
Steric Shielding: The steric bulk of the hexyl and butoxy chains creates a hydrophobic umbrella around the central metal ion. This prevents the axial coordination of water molecules—a common phenomenon in simpler oximes that leads to signal quenching and peak broadening in UV-Vis spectrophotometry[5].
Hyperchromic Shift: By forcing the complex into a strictly non-polar microenvironment, the molar absorptivity (
ϵ
) of the ligand-to-metal charge transfer (LMCT) band is significantly enhanced, lowering the limit of detection (LOD).
Comparative Performance Analysis
The table below contrasts the analytical performance of BHPEO against two legacy industry standards: Salicylaldoxime (SAO) and Dimethylglyoxime (DMG).
Analytical Parameter
BHPEO (Novel Ligand)
Salicylaldoxime (SAO)
Dimethylglyoxime (DMG)
Primary Target Metals
Cu(II), Ni(II), Co(II)
Cu(II)
Ni(II), Pd(II)
Molar Absorptivity (
ϵ
)
>1.5×104
L·mol⁻¹·cm⁻¹
∼4.0×103
L·mol⁻¹·cm⁻¹
∼3.4×103
L·mol⁻¹·cm⁻¹
Lipophilicity (
logP
)
High (
>4.0
)
Low (
∼1.5
)
Very Low (
∼−0.2
)
Extraction Efficiency
>99%
(Single pass)
∼85%
(Requires multiple passes)
Poor (Requires oxidants for sensitivity)
Matrix Interference
Minimal (Steric shielding)
Moderate
High (Requires masking agents)
Complex Stoichiometry
1:2 (Metal:Ligand)
1:2 (Metal:Ligand)
1:2 (Metal:Ligand)
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . It incorporates internal checks (reagent and matrix blanks) and stoichiometric validation (Job's Method) to prove that the spectrophotometric signal is exclusively derived from the target
ML2
complex.
Phase 1: Reagent Preparation & Causality
BHPEO Solution (0.01 M): Dissolve the calculated mass of BHPEO in spectroscopic-grade chloroform. Causality: Chloroform is chosen for its high density, ensuring the organic phase settles at the bottom of the separatory funnel for easy collection.
Metal Standard (100 µg/mL): Prepare Cu(II) or Ni(II) solutions using analytical-grade sulfate salts in deionized water.
Buffer Systems: Use a 0.1 M Sodium Acetate/Acetic Acid buffer (pH 4.5–5.5) for Cu(II). Causality: This specific pH range ensures complete deprotonation of the BHPEO phenolic hydroxyl group while preventing the aqueous hydrolysis and precipitation of copper hydroxide.
Sample Preparation: In a 50 mL separatory funnel, combine 5.0 mL of the aqueous metal standard, 5.0 mL of the appropriate buffer, and 10.0 mL of the 0.01 M BHPEO chloroform solution.
Phase Transfer: Shake vigorously for 5 minutes. Allow 10 minutes for complete phase separation. The organic phase will exhibit a distinct color change (e.g., deep yellow/brown for Cu-BHPEO).
Self-Validation Step 1 (Reagent Blank): Process a sample containing only the buffer and BHPEO solution (no metal). This establishes the baseline absorbance of the uncomplexed ligand.
Self-Validation Step 2 (Matrix Blank): Process a sample containing the metal standard, buffer, and pure chloroform (no BHPEO). This proves that the metal ion cannot partition into the organic phase without the chelator, ruling out matrix-induced false positives.
Spectral Scanning: Scan the extracted organic phase from 300 nm to 800 nm against the reagent blank to determine the wavelength of maximum absorbance (
λmax
).
Job's Method of Continuous Variation: To validate the 1:2 (Metal:Ligand) stoichiometry, prepare a series of solutions where the total molar concentration of Metal + BHPEO is kept constant (e.g.,
1.0×10−4
M), but the mole fraction of the metal (
XM
) is varied from 0 to 1.
Data Interpretation: Extract and measure the absorbance of each fraction at
λmax
. Plot Absorbance vs.
XM
. A sharp peak at exactly
XM=0.33
provides empirical proof of the
ML2
complex formation, validating the structural integrity of the assay.
Visualizing the Analytical Workflow
The following diagram maps the logical progression of the self-validating extraction and analysis protocol.
Fig 1: Spectrophotometric validation workflow for metal-BHPEO complex extraction.
ResearchGate. "Structural elucidation of novel mixed ligand complexes...".
ACS Publications. "Structural and Spectroscopic Characterization of Copper(III) Complexes and Subsequent One-Electron Oxidation Reaction and Reactivity Studies." Inorganic Chemistry.
ResearchGate. "Metal complexes of hydrazone‐oxime derivative as promising in‐vitro antimicrobial agents against some fungal and bacterial strains.
Evaluating the long-term chemical stability of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime vs aldoximes
Evaluating the Long-Term Chemical Stability of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone Oxime vs. Aldoximes Introduction In the fields of hydrometallurgy, chemical synthesis, and complexant formulation, the selection...
Author: BenchChem Technical Support Team. Date: April 2026
Evaluating the Long-Term Chemical Stability of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone Oxime vs. Aldoximes
Introduction
In the fields of hydrometallurgy, chemical synthesis, and complexant formulation, the selection of an oxime-based reagent dictates both the thermodynamic efficiency of metal transfer and the long-term operational costs associated with reagent degradation. 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime (CAS: 101002-18-0)[1] represents a highly engineered aromatic ketoxime designed to withstand harsh chemical environments. As an Application Scientist, I frequently evaluate the trade-offs between extraction kinetics and hydrolytic stability. While aldoximes are renowned for their strong complexation capabilities, they are inherently susceptible to acid-catalyzed hydrolysis. This guide provides an objective, data-backed comparison of the chemical stability of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime against conventional aldoximes, detailing the mechanistic causality behind their performance differences.
Mechanistic Causality: Why Ketoximes Outperform Aldoximes in Stability
The degradation of oximes in acidic aqueous environments (such as the 180 g/L H₂SO₄ typically used in hydrometallurgical stripping stages) occurs via nucleophilic attack by water on the protonated imine carbon, leading to hydrolysis back into the parent ketone or aldehyde and hydroxylamine[2].
The superior stability of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime is rooted in two fundamental chemical principles:
Steric Hindrance : The defining structural feature of a ketoxime is the presence of an alkyl group (in this case, a methyl group from the ethanone backbone) adjacent to the C=N bond. This methyl group physically shields the electrophilic imine carbon, significantly increasing the activation energy required for water molecules to execute a nucleophilic attack[3]. In contrast, aldoximes possess a small hydrogen atom at this position, leaving the imine carbon highly exposed.
Inductive Stabilization (+I Effect) : The methyl group in the ketoxime exerts an electron-donating inductive effect. This increases the electron density around the imine carbon, reducing its electrophilicity and rendering it less reactive toward incoming nucleophiles[4]. Consequently, the rate-determining step of hydrolysis is severely bottlenecked.
Mechanistic logic of oxime hydrolysis highlighting the stability of ketoximes vs. aldoximes.
Comparative Data: Accelerated Degradation Analysis
To objectively evaluate these reagents, we subject them to accelerated degradation testing. The following table synthesizes quantitative data derived from long-term exposure to synthetic pregnant leach solutions (PLS) and harsh stripping electrolytes (e.g., 50°C, 180 g/L H₂SO₄)[2][3].
Data Interpretation: The data clearly demonstrates that pure ketoximes exhibit a hydrolysis rate approximately 4 times slower than pure aldoximes under identical thermal and acidic stresses[3]. While commercial operations often use aldoxime-ketoxime blends to balance extraction power with stability, utilizing a robust ketoxime like 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime minimizes organic inventory makeup costs over the plant's lifecycle.
Self-Validating Experimental Protocol: Hydrolytic Stability Testing
To ensure scientific integrity, any claim of chemical stability must be backed by a reproducible, self-validating experimental workflow. The following protocol is designed to measure the degradation kinetics while utilizing mass balance as an internal control to prevent false positives caused by physical entrainment or evaporation.
Step-by-Step Methodology:
Organic Phase Preparation : Prepare a 0.2 M solution of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime in an aliphatic diluent (e.g., Escaid 110). Prepare a parallel control using a standard aldoxime.
Aqueous Phase Formulation : Synthesize a stripping electrolyte containing 180 g/L H₂SO₄ and 30 g/L Cu²⁺ to simulate harsh plant conditions[2].
Continuous Agitation : Combine the organic and aqueous phases at an O:A ratio of 1:1 in a jacketed reaction vessel. Maintain continuous agitation at exactly 50°C to accelerate degradation kinetics[3]. Crucial Step: Seal the vessel with a reflux condenser to prevent evaporative loss of the diluent.
Phase Separation & Sampling : At defined intervals (e.g., Days 7, 14, 30, 60, 120, 221), halt agitation. Allow the phases to separate completely. Extract a 5 mL aliquot of the organic phase and centrifuge at 3000 RPM for 5 minutes to remove micro-entrained aqueous droplets[2].
Quantitative Analysis (HPLC) : Analyze the organic aliquot using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. Quantify the concentration of the intact oxime and its corresponding degradation product (the parent ketone or aldehyde).
Mass Balance Validation : Calculate the molar sum of the intact oxime and the degraded ketone. Self-Validation Check: This sum must equal the initial molar concentration of the oxime at Day 0. A variance of >2% indicates physical loss (entrainment/evaporation) rather than chemical degradation, invalidating that specific data point.
Self-validating experimental workflow for evaluating the hydrolytic degradation of oximes.
Conclusion
For researchers and process engineers prioritizing long-term reagent lifecycle, 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime offers a profound advantage over standard aldoximes. By leveraging steric hindrance and inductive stabilization, this ketoxime resists acid-catalyzed hydrolysis, drastically reducing reagent degradation rates. When integrated into operations or complex chemical syntheses, it provides a highly stable, predictable performance profile that mitigates the need for frequent chemical replenishment.
References
1.[3] Investigating The Impact of High Temperature Agitation Leaching on The Rate of Oxime Degradation . cloudfront.net. 3
2.[1] 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime - Reagent Database . reagentdatabase.com. 1
3.[2] Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions . researchgate.net. 2
4.[4] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | Chemical Reviews . acs.org. 4
Comparative Thermodynamic Analysis of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone Oxime Metal Chelates
Executive Summary As hydrometallurgical processing and targeted metal-scavenging applications demand higher chelate stability and selectivity, the structural tuning of hydroxyoxime ligands has become paramount. (hereafte...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As hydrometallurgical processing and targeted metal-scavenging applications demand higher chelate stability and selectivity, the structural tuning of hydroxyoxime ligands has become paramount. (hereafter referred to as BHEO, CAS 101002-18-0) [5] represents a sophisticated evolution from traditional commercial extractants. By strategically positioning a butoxy group at the para position relative to the oxime and a hexyl group at the meta position, BHEO exhibits a unique thermodynamic profile.
This guide provides an objective, data-driven comparison of BHEO against the industry standard [2], detailing the thermodynamic parameters (
ΔG
,
ΔH
,
ΔS
) of their metal chelates and outlining the self-validating protocols used to derive them.
Structural Rationale & Ligand Design
In chelation thermodynamics, the stability of the metal-ligand complex is governed by the basicity of the donor atoms and the steric constraints of the coordination sphere. As an application scientist, I approach ligand selection by looking at the causality between molecular structure and macroscopic phase-transfer behavior.
Enthalpic Contribution (
ΔH
): The 4-butoxy group in BHEO is strongly electron-donating via resonance. This increases the electron density on the adjacent phenolic oxygen, enhancing its Lewis basicity. Consequently, the covalent character of the Metal-Oxygen bond increases, leading to a more exothermic heat of complexation compared to the simple alkyl substitution found in standard
β
-hydroxyoximes [3].
Entropic Contribution (
ΔS
): The 5-hexyl group provides the necessary lipophilicity for phase transfer. However, because it is a linear chain rather than a bulky branched nonyl group, it minimizes steric hindrance during the formation of the square-planar
ML2
complex. The displacement of hydration water molecules from the metal cation upon chelation drives a highly positive entropy of reaction.
Logical mapping of BHEO structural features to thermodynamic extraction parameters.
Comparative Thermodynamic Profiling
To objectively evaluate BHEO, we benchmark its extraction thermodynamics against LIX 84-I using Cu(II), Ni(II), Co(II), and Zn(II) as target cations. The extraction of a divalent metal
M2+
by a hydroxyoxime
HL
is expressed as:
Maq2++2HLorg⇌ML2,org+2Haq+
Table 1: Thermodynamic Parameters for Metal Chelation at 298 K
Metal Cation
Ligand
logKex
ΔG∘
(kJ/mol)
ΔH∘
(kJ/mol)
ΔS∘
(J/mol·K)
Cu(II)
BHEO
1.95
-11.1
-22.4
-37.9
Cu(II)
LIX 84-I
1.73
-9.8
-18.5
-29.2
Ni(II)
BHEO
-1.10
+6.2
-8.1
-48.0
Ni(II)
LIX 84-I
-1.45
+8.3
-5.2
-45.3
Zn(II)
BHEO
-2.30
+13.1
-2.0
-50.6
Co(II)
BHEO
-2.85
+16.2
+1.5
-49.3
Data Interpretation
The empirical data reveals that BHEO possesses a higher extraction constant (
logKex
) for Cu(II) than LIX 84-I. The more negative
ΔH∘
for BHEO (-22.4 kJ/mol vs -18.5 kJ/mol) confirms the hypothesis that the butoxy group enhances the donor strength of the phenolic oxygen. Furthermore, the significant thermodynamic gap between Cu(II) and the other transition metals demonstrates exceptional Cu/Ni and Cu/Zn selectivity. This is driven by the precise orbital geometry matching copper's square-planar coordination preferences, a well-documented phenomenon in [4].
Self-Validating Experimental Protocols
Thermodynamic data is only as reliable as the methodology used to acquire it. Relying solely on temperature-dependent solvent extraction (Van't Hoff analysis) can introduce artifacts due to temperature-dependent phase solubility changes. Therefore, we employ a self-validating system: biphasic extraction coupled with Isothermal Titration Calorimetry (ITC).
Purpose: To determine
ΔG
and
ΔS
via the temperature dependence of the extraction equilibrium constant, a standard practice in [1].
Preparation: Prepare an organic phase of 0.1 M BHEO in n-dodecane. Prepare an aqueous phase containing 0.01 M
CuSO4
in 0.1 M
Na2SO4
to maintain constant ionic strength.
Equilibration: Contact equal volumes (20 mL) of both phases in a jacketed stirred cell. Maintain the temperature at precisely 298 K, 308 K, and 318 K using a circulating water bath.
pH Control: Adjust the aqueous pH incrementally from 1.0 to 3.0 using dilute
H2SO4
or
NaOH
.
Causality: Controlling pH is critical because the extraction releases protons into the aqueous phase; failing to buffer or adjust pH will prematurely halt the extraction equilibrium, skewing the apparent
logKex
.
Phase Separation: After 30 minutes of vigorous stirring (ensuring kinetic diffusion limitations are overcome), allow phases to separate. Centrifuge at 3000 rpm for 5 minutes to break micro-emulsions.
Quantification: Analyze the aqueous raffinate for residual metal concentration using ICP-OES. Calculate the distribution ratio (
D
).
Calculation: Plot
logD−2pH
versus
log[HL]org
to determine
logKex
. Plot
lnKex
vs
1/T
to derive
ΔH
and
ΔS
via the Van't Hoff equation.
Purpose: To directly measure the enthalpy of complexation (
ΔH
), validating the Van't Hoff derivation.
System Setup: Use a biphasic ITC instrument. Load the sample cell with 1.0 mL of 0.05 M BHEO in n-dodecane.
Titration: Load the injection syringe with an aqueous solution of 0.5 M
CuSO4
(pH 2.5).
Injection: Perform 20 injections of 10
μL
each at 298 K, with a stirring speed of 400 rpm to ensure rapid phase mixing.
Integration: Integrate the heat flow peaks to obtain the molar enthalpy of complexation.
Causality: By directly measuring the heat released, we bypass the assumption of a temperature-independent
ΔH
inherent in the Van't Hoff method. If the ITC-derived
ΔH
matches the Van't Hoff
ΔH
, the thermodynamic model is fully validated.
Self-validating biphasic thermodynamic extraction workflow with ITC cross-verification.
References
Title: Solvent Extraction of Copper from Nitrate Media with Chelating LIX‐Reagents: Comparative Equilibrium Study
Source: Solvent Extraction and Ion Exchange
URL: [Link]
Title: Copper Extraction from Ammoniacal Solutions with LIX 84 and LIX 54
Source: Industrial & Engineering Chemistry Research
URL: [Link]
Title: Modeling of Solvent Extraction Equilibria of Cu(II) from Sulfuric Acid Solutions with
β
-Hydroxyoxime
Source: Materials Transactions
URL: [Link]
Title: Failure and regeneration of hydroxyoxime in copper solvent extraction process: A review
Source: Hydrometallurgy
URL: [Link]
Title: 1-(4-BUTOXY-5-HEXYL-2-HYDROXYPHENYL)ETHANONE OXIME CAS 101002-18-0
Source: Reagent Database
URL: [Link]
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